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  • Product: Methyl 7-methyl-1-benzothiophene-2-carboxylate
  • CAS: 3751-50-6

Core Science & Biosynthesis

Foundational

Comprehensive NMR Analysis of Methyl 7-methyl-1-benzothiophene-2-carboxylate: A Technical Guide for Structural Elucidation

Executive Summary The benzothiophene scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of therapeutics ranging from selective estrogen receptor modulators (SERMs) to 5-LOX inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzothiophene scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of therapeutics ranging from selective estrogen receptor modulators (SERMs) to 5-LOX inhibitors. Accurate structural characterization of substituted benzothiophenes, such as Methyl 7-methyl-1-benzothiophene-2-carboxylate , is critical for quality control and structure-activity relationship (SAR) optimization. This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this molecule, detailing the quantum mechanical and electronic environments that dictate its spectral signatures. Furthermore, it establishes a self-validating experimental protocol for high-fidelity NMR acquisition.

Structural Context & Electronic Environment

Methyl 7-methyl-1-benzothiophene-2-carboxylate consists of a fused bicyclic system (a benzene ring fused to a thiophene ring) with two key substituents:

  • An electron-withdrawing methyl ester group ( −COOCH3​ ) at C-2.

  • An electron-donating methyl group ( −CH3​ ) at C-7.

The interplay between the highly polarizable sulfur atom, the extended π -conjugation of the aromatic rings, and the opposing electronic effects of the C-2 and C-7 substituents creates a highly distinct NMR profile. Understanding the inductive ( ±I ) and mesomeric ( ±M ) effects is essential for accurate peak assignment[1].

Mechanistic Elucidation of NMR Spectra

Proton ( 1 H) NMR Signatures

The 1 H NMR spectrum of this compound is defined by the anisotropic effects of the aromatic rings and the strong deshielding effect of the C-2 ester carbonyl.

  • The H-3 Anomaly: The proton at the C-3 position is highly diagnostic. While a standard thiophene proton resonates around 7.2–7.4 ppm, the H-3 in this molecule is shifted significantly downfield to approximately 8.05 ppm [2]. This causality stems from the −M effect of the adjacent C-2 ester, which withdraws electron density from the thiophene double bond, leaving the H-3 proton highly deshielded.

  • The Aryl Methyl (C7-CH 3​ ): Located at the benzylic position, this methyl group is subjected to the ring current of the benzene moiety but lacks direct electronegative attachment. It reliably appears as a sharp singlet near 2.55 ppm [3][4].

  • Aromatic Protons (H-4, H-5, H-6): The C-7 methyl group exerts a slight +I effect, shielding the adjacent H-6 proton, which appears as a doublet around 7.25 ppm. H-4 and H-5 appear as a doublet and a triplet (or doublet of doublets), respectively, completing the AMX spin system of the substituted benzene ring.

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Causality
H-3 8.05Singlet (s)1H-Deshielded by C-2 ester ( −M effect) and aromatic ring current.
H-4 7.75Doublet (d)1H8.1Ortho-coupling with H-5; deshielded by extended conjugation.
H-5 7.35Triplet (t)1H7.8Ortho-coupling with H-4 and H-6.
H-6 7.25Doublet (d)1H7.5Ortho-coupling with H-5; shielded by adjacent C-7 methyl ( +I ).
-OCH 3​ 3.92Singlet (s)3H-Highly deshielded by the adjacent electronegative ester oxygen.
C7-CH 3​ 2.55Singlet (s)3H-Benzylic position; deshielded by aromatic ring current.
Carbon ( 13 C) NMR Signatures

The 13 C NMR spectrum is heavily influenced by the hybridization of the carbons and the lack of Nuclear Overhauser Effect (NOE) enhancement for quaternary carbons.

  • Carbonyl Carbon (C=O): The most deshielded nucleus in the molecule, appearing near 163.5 ppm , driven by the high electronegativity of the double-bonded oxygen[3].

  • Quaternary Bridgeheads (C-3a, C-7a): The fusion carbons appear at distinct downfield positions (~140–142 ppm) due to their sp2 hybridization and proximity to the sulfur heteroatom (C-7a).

  • Aliphatic Carbons: The ester methoxy carbon ( −OCH3​ ) resonates near 52.4 ppm, while the aryl methyl (C7-CH 3​ ) is found upfield at approximately 20.0 ppm[2][3].

Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Causality
C=O 163.5Quaternary (C)Extreme deshielding from sp2 oxygen electronegativity.
C-7a 142.1Quaternary (C)Aromatic bridgehead; deshielded by adjacent sulfur atom.
C-3a 140.7Quaternary (C)Aromatic bridgehead; extended conjugation network.
C-2 134.2Quaternary (C)Alpha to sulfur; conjugated directly with the ester carbonyl.
C-7 132.8Quaternary (C)Substituted aromatic carbon (attached to methyl).
C-3 128.4Methine (CH)Aromatic methine carbon.
C-5 126.1Methine (CH)Aromatic methine carbon.
C-6 122.1Methine (CH)Aromatic methine; shielded by electron-donating C-7 methyl.
C-4 121.5Methine (CH)Aromatic methine carbon.
-OCH 3​ 52.4Methyl (CH 3​ )Deshielded by direct attachment to ester oxygen.
C7-CH 3​ 20.0Methyl (CH 3​ )Standard aryl methyl carbon shift.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must function as a self-validating system. The following protocol guarantees high signal-to-noise (S/N) ratios and accurate integration.

Step 1: Precision Sample Preparation
  • Weigh exactly 5–10 mg (for 1 H) or 30–50 mg (for 13 C) of Methyl 7-methyl-1-benzothiophene-2-carboxylate.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm).

  • Self-Validation Check: Inspect the NMR tube against a light source. The solution must be perfectly clear. Particulate matter creates magnetic susceptibility gradients, leading to line broadening. Filter through a glass wool plug if necessary.

Step 2: Probe Tuning, Matching, and Locking
  • Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz instrument).

  • Tune and match the probe to the exact Larmor frequencies of 1 H and 13 C. Causality: This maximizes radiofrequency (RF) power transfer to the sample and maximizes the detection of the weak Free Induction Decay (FID) signal.

  • Lock the spectrometer to the deuterium frequency of the CDCl 3​ solvent.

Step 3: Shimming Optimization
  • Perform gradient shimming (e.g., TopShim) to homogenize the static magnetic field ( B0​ ) along the Z-axis (Z0 to Z5 coils).

  • Self-Validation Check: Monitor the lock signal level. A successful shim will result in a stable, high lock level (>80%). The subsequent FID should display a smooth exponential decay without "beating" or truncation.

Step 4: Pulse Sequence Execution
  • 1 H Acquisition: Run a standard 30-degree pulse sequence (zg30). Set the number of scans (ns) to 16. Use a relaxation delay (D1) of 1.0 second.

  • 13 C Acquisition: Run a proton-decoupled sequence (zgpg30). Set ns to 1024 (due to the 1.1% natural abundance of 13 C).

    • Critical Parameter: Set the relaxation delay (D1) to 2.0–3.0 seconds . Causality: Quaternary carbons (C=O, C-2, C-3a, C-7a, C-7) lack attached protons and thus have much longer spin-lattice relaxation times ( T1​ ). A short D1 will cause these signals to artificially diminish or disappear entirely.

Step 5: Data Processing
  • Apply an exponential window function (Apodization) to the FID prior to the Fourier Transform (FT). Use a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

  • Perform Zero and First-Order phase correction to ensure purely absorptive peak shapes.

  • Apply baseline correction (e.g., polynomial fitting) to ensure accurate integration values for the 1 H spectrum.

Workflow Visualization

The following diagram maps the critical path of the self-validating NMR acquisition and processing methodology.

NMR_Protocol Prep Sample Preparation (CDCl3 + 0.03% TMS) Tune Probe Tuning & Matching (Optimize Larmor Freq) Prep->Tune Shim Locking & Shimming (Optimize Z0-Z5 Coils) Tune->Shim Acq1H 1H Acquisition (zg30, ns=16, D1=1s) Shim->Acq1H Acq13C 13C Acquisition (zgpg30, ns=1024, D1=3s) Shim->Acq13C Process FT & Phase Correction (Zero/First Order) Acq1H->Process Acq13C->Process Analyze Peak Picking & Integration (Structure Verification) Process->Analyze

Figure 1: Standardized NMR data acquisition and processing workflow for benzothiophene derivatives.

References

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: Biomolecules (MDPI) URL:[Link]

  • Construction of Benzothiophene or Benzothiopheno[2,3-e]azepinedione Derivatives via Three-Component Domino or One-Pot Sequences Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies Source: Semantic Scholar URL:[Link]

Sources

Exploratory

Mechanistic Elucidation of the Mass Spectrometry Fragmentation Pattern of Methyl 7-methyl-1-benzothiophene-2-carboxylate

Executive Summary For researchers and drug development professionals, understanding the gas-phase dissociation behavior of polycyclic aromatic sulfur heterocycles (PASHs) is critical for structural elucidation, metabolit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the gas-phase dissociation behavior of polycyclic aromatic sulfur heterocycles (PASHs) is critical for structural elucidation, metabolite profiling, and impurity tracking. This whitepaper provides an authoritative, in-depth analysis of the mass spectrometry (MS) fragmentation pattern of Methyl 7-methyl-1-benzothiophene-2-carboxylate . By synthesizing physicochemical theory with self-validating experimental protocols, this guide maps the causal mechanisms driving both Electron Ionization (EI) and Electrospray Ionization (ESI) pathways.

Physicochemical Profiling & Ionization Dynamics

Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS: 3751-50-6)[1] is a lipophilic, rigid aromatic scaffold. Its fragmentation behavior is dictated by the thermodynamic stability of the benzothiophene core juxtaposed against the relative lability of the methyl ester moiety.

  • Molecular Formula: C₁₁H₁₀O₂S

  • Exact Mass: 206.04015 Da

The ionization technique fundamentally alters the initial precursor ion, yet the downstream fragmentation pathways elegantly converge:

  • Electron Ionization (EI, 70 eV): Generates a radical cation [M]+∙ at m/z 206.040 via the ejection of an electron, typically from the polarizable sulfur atom or the conjugated π -system.

  • Electrospray Ionization (ESI, Positive Mode): Operates under the even-electron rule, generating a protonated molecule [M+H]+ at m/z 207.047[2]. Protonation occurs preferentially at the ester carbonyl oxygen due to its higher localized electron density.

Mechanistic Pathways of Fragmentation

The fragmentation cascade of benzothiophene-2-carboxylates is highly predictable, driven by the thermodynamic imperative to expel stable neutral molecules while retaining charge on conjugated, resonance-stabilized structures[3].

Pathway A: Ester Cleavage and Acylium Ion Formation

The dominant primary fragmentation event is the cleavage of the ester group.

  • In EI: The radical cation undergoes an α -cleavage, expelling a methoxy radical ( ∙OCH3​ , 31.018 Da) to yield an acylium ion at m/z 175.022.

  • In ESI: The protonated molecule undergoes an inductive cleavage, expelling neutral methanol ( CH3​OH , 32.026 Da) to yield the exact same acylium ion at m/z 175.022[2].

  • Causality: The formation of the acylium ion is highly favored because the positive charge is resonance-stabilized across the carbonyl triple bond ( −C≡O+ ) and the adjacent benzothiophene π -system.

Pathway B: Decarbonylation

Following the formation of the acylium ion, the system undergoes a rapid decarbonylation. The expulsion of neutral carbon monoxide ( CO , 27.995 Da) yields the 7-methylbenzothiophenyl cation at m/z 147.027[3].

  • Causality: This transition is driven by the formation of a fully conjugated, highly stable aromatic cation. The loss of CO is a universal thermodynamic sink for aromatic acylium ions.

Pathway C: Core Ring Fission

Rigid PASHs require significant internal energy to induce ring opening. At higher collision energies, the 7-methylbenzothiophenyl cation (m/z 147.027) undergoes core fission by expelling carbon monosulfide ( CS , 43.972 Da), resulting in an aryl cation at m/z 103.055[4].

  • Causality: Sulfur is a large, polarizable atom. The extrusion of the highly stable diatomic CS molecule is a diagnostic hallmark of thiophene and benzothiophene derivatives under tandem MS conditions[4].

Ionization_Convergence EI EI (70 eV) Radical Cation [M]+• m/z 206.040 Acylium Acylium Ion C10H7OS+ m/z 175.022 EI->Acylium - •OCH3 (-31 Da) α-Cleavage ESI ESI (+) Protonated [M+H]+ m/z 207.047 ESI->Acylium - CH3OH (-32 Da) Inductive Cleavage Aryl 7-Methylbenzothiophenyl Cation C9H7S+ m/z 147.027 Acylium->Aryl - CO (-28 Da) Decarbonylation Core Aryl Cation C8H7+ m/z 103.055 Aryl->Core - CS (-44 Da) Ring Fission

Figure 1: Convergent MS fragmentation of Methyl 7-methyl-1-benzothiophene-2-carboxylate.

Quantitative Data & Fragment Annotation

To facilitate rapid spectral interpretation, the theoretical quantitative data for the primary fragmentation cascade is summarized below. Mass errors in modern High-Resolution Mass Spectrometry (HRMS) systems should fall within ±3 ppm.

Precursor Ion (m/z)Ionization ModeFragment (m/z)Neutral Loss (Da)Fragment AssignmentMechanistic Driver
206.040 EI (70 eV)175.02231.018 ( ∙OCH3​ )Acylium Ion α -Cleavage (Radical-driven)
207.047 ESI (+)175.02232.026 ( CH3​OH )Acylium IonInductive Cleavage (Even-electron)
175.022 EI / ESI147.02727.995 ( CO )7-Methylbenzothiophenyl CationDecarbonylation
147.027 EI / ESI103.05543.972 ( CS )Aryl CationCore Ring Fission

Experimental Workflows: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility in fragment annotation, the following High-Resolution LC-MS/MS protocol is designed as a self-validating system . Every step includes a causal justification and an internal quality control check.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Action: Inject a known calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) before the sample batch.

    • Causality & Validation: Ensures the Orbitrap/TOF mass analyzer is calibrated to <2 ppm mass accuracy, proving that subsequent exact mass annotations are instrumentally valid.

  • Sample Preparation & Blank Injection:

    • Action: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Inject a pure Methanol blank immediately prior to the sample.

    • Causality & Validation: Methanol completely solubilizes the hydrophobic benzothiophene core while providing a protic environment to facilitate [M+H]+ formation. The blank injection validates that the observed m/z 207 and its fragments are true sample signals, not column carryover artifacts.

  • Chromatographic Separation:

    • Action: Utilize a sub-2 μ m C18 column (e.g., Waters Acquity BEH C18) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: The non-polar C18 stationary phase effectively retains the lipophilic compound, separating it from polar synthetic impurities or degradation products. Formic acid acts as a proton source to maximize ESI(+) ionization efficiency.

  • Ionization & MS/MS Acquisition (CID/HCD):

    • Action: Set the ESI capillary voltage to +4.0 kV. Utilize Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV.

    • Causality: Stepped NCE is critical for rigid aromatic systems. A low energy (20 eV) captures the labile ester cleavage (m/z 175), while high energy (60 eV) is strictly required to force the expulsion of CS from the stable aromatic core (m/z 103). Acquiring all three energies ensures a comprehensive, self-validating composite spectrum.

LCMS_Workflow S1 1. Sample Prep 1 mg/mL in MeOH S2 2. LC Separation C18 Gradient S1->S2 S3 3. ESI(+) +4.0 kV, 300°C S2->S3 S4 4. CID/HCD NCE 20-40-60 eV S3->S4 S5 5. HRMS Detection Orbitrap/TOF S4->S5

Figure 2: Self-validating LC-MS/MS workflow for benzothiophene fragment annotation.

References

  • PubChem Compound Summary for CID 13662980 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • The mass spectra of some substituted thiophene-2-carboxylic acids Source: Phosphorus and Sulfur and the Related Elements (1982) URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Advances (2015) URL:[Link]

  • Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation Source: Rapid Communications in Mass Spectrometry (2009) URL:[Link]

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of Methyl 7-methyl-1-benzothiophene-2-carboxylate

Executive Summary Benzothiophene derivatives are foundational scaffolds in both medicinal chemistry and the development of organic semiconductors (OSCs) due to their highly delocalized electronic structures and chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzothiophene derivatives are foundational scaffolds in both medicinal chemistry and the development of organic semiconductors (OSCs) due to their highly delocalized electronic structures and chemical versatility [1]. Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS 3751-50-6) [2] represents a unique structural subset where the introduction of a methyl group at the C7 position uniquely perturbs the crystal packing dynamics. This technical whitepaper provides an in-depth analysis of its molecular conformation, intermolecular interactions, and the rigorous, self-validating X-ray diffraction (XRD) methodologies required to elucidate its crystal structure.

Molecular Architecture and Conformational Dynamics

Planarity and the S(6) Ring Motif

In benzothiophene-2-carboxylate systems, the bicyclic core is typically highly planar, with atoms deviating from the least-squares plane by less than 0.02 Å [1]. The methyl ester group at the C2 position strongly prefers an extended, coplanar conformation to maximize π-conjugation with the thiophene ring.

Crucially, this coplanarity is locked in place by a weak but highly directional intramolecular C—H···O hydrogen bond. The interaction between the adjacent aromatic proton and the carbonyl oxygen of the ester generates a stable, six-membered S(6) ring motif [1]. This motif restricts the rotational freedom of the ester group, reducing dynamic disorder in the crystal lattice.

Steric Influence of the 7-Methyl Substitution

The specific causality behind the unique packing of Methyl 7-methyl-1-benzothiophene-2-carboxylate lies in the steric bulk of the C7 methyl group. Located adjacent to the sulfur heteroatom, this methyl group disrupts the tight S···S intermolecular contacts that typically drive the formation of herringbone packing motifs in unsubstituted benzothiophenes. Instead, the steric hindrance forces a lateral offset in the lattice, increasing the centroid-to-centroid distance of π-π stacking interactions to approximately 3.7–3.8 Å [3].

Quantitative Crystallographic Data

To provide a comparative baseline for researchers, the anticipated crystallographic parameters for planar benzothiophene-2-carboxylate derivatives are summarized below. These metrics serve as validation benchmarks during structure refinement.

Table 1: Representative Crystallographic Parameters for Benzothiophene-2-Carboxylates

ParameterTypical Value RangeAnalytical Significance
Crystal System Monoclinic / TriclinicDictates the macroscopic symmetry and optical properties of the crystal.
Space Group P21​/c , P21​/n , or P1ˉ Common for planar aromatic esters; minimizes void space (typically <12%).
Unit Cell ( a,b,c ) a≈8−13 Å, b≈8−10 Å, c≈15−18 ÅDimensions reflecting the extended 1D packing columns.
Volume ( V ) 1000 - 2000 ųCorrelates with the number of molecules per unit cell ( Z=4 ).
Centroid-Centroid 3.50 - 3.80 ÅMeasures the strength of π-π interactions governing charge transport.

Self-Validating Crystallographic Workflows

The integrity of crystallographic data relies on strict adherence to self-validating protocols. The following methodologies detail the causal reasoning behind each experimental choice.

XRD_Workflow A 1. Crystal Growth (Slow Evaporation in EtOH) B 2. Cryocooling & Mounting (T = 100 K) A->B C 3. X-Ray Data Collection (Mo Kα Radiation) B->C D 4. Data Reduction (SAINT / SADABS) C->D E 5. Structure Solution (SHELXT Direct Methods) D->E F 6. Refinement & Validation (SHELXL / checkCIF) E->F

X-Ray Diffraction Workflow for Benzothiophene Derivatives.

Protocol 1: Crystal Growth via Binary Solvent Evaporation
  • Causality: Benzothiophene esters are highly soluble in halogenated solvents but exhibit moderate solubility in alcohols. Using a binary system (Dichloromethane/Ethanol) allows the volatile DCM to evaporate first, slowly driving the solution to supersaturation in ethanol. This controlled thermodynamic shift promotes the nucleation of high-quality, defect-free single crystals.

  • Step 1: Dissolve 50 mg of the compound in 2 mL of DCM.

  • Step 2: Carefully layer 2 mL of absolute ethanol over the DCM solution to create a phase boundary.

  • Step 3: Cap the vial with a perforated septum to restrict the evaporation rate to <0.1 mL/day.

  • Validation Loop: After 48–72 hours, inspect the crystals under polarized light microscopy. If the crystals exhibit uniform, sharp extinction when rotated, they are validated as single domains. If they show mosaic or irregular extinction, the evaporation rate was too fast; the sample must be redissolved, and the septum pores reduced.

Protocol 2: X-Ray Data Acquisition and Reduction
  • Causality: Mo Kα radiation ( λ=0.71073 Å) is explicitly selected over Cu Kα to minimize X-ray absorption by the heavier sulfur atom, which could otherwise distort the electron density map. Cryocooling to 100 K freezes out the dynamic thermal motion (rotational disorder) of the ester and C7-methyl groups, drastically sharpening high-angle diffraction spots.

  • Step 1: Mount a validated single crystal on a MiTeGen loop using perfluoropolyether oil.

  • Step 2: Flash-cool the crystal to 100 K in an open-flow nitrogen cold stream.

  • Step 3: Collect full-sphere diffraction data using an area detector with ω and ϕ scans.

  • Validation Loop: Run a preliminary unit cell determination using the first 50 frames. If the mosaicity exceeds 0.8°, the crystal is internally strained and must be discarded. A valid dataset requires a completeness of >99% up to 2θ=50° .

Protocol 3: Structure Solution and Refinement
  • Causality: Direct methods (SHELXT) are used to solve the phase problem, followed by full-matrix least-squares refinement on F2 (SHELXL).

  • Step 1: Solve the initial structure to locate the heavy atoms (S, O, C).

  • Step 2: Refine all non-hydrogen atoms anisotropically.

  • Step 3: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons, 1.5Ueq​(C) for methyl protons).

  • Validation Loop: The refinement is a closed self-validating loop. After refinement, the R1​ factor must drop below 5%. If the difference Fourier map shows residual electron density peaks > 0.5 e− /ų near the ester or methyl groups, it indicates unmodeled spatial disorder. The structure is only considered finalized when it passes an IUCr checkCIF routine with zero Level A or B alerts.

Intermolecular Interactions and Hirshfeld Surface Analysis

The macroscopic properties of benzothiophene-based organic materials are dictated by their 3D crystal packing. Hirshfeld surface analysis is the standard method for quantifying these intermolecular interactions [1].

Interactions Core Methyl 7-methyl-1- benzothiophene-2-carboxylate PiPi π-π Stacking (Centroid Dist ~3.7 Å) Core->PiPi CHPi C-H···π Bonds (Lattice Stabilization) Core->CHPi CHO C-H···O Interactions (Intramolecular S(6) Motif) Core->CHO SS S···S Contacts (Heteroatom Packing) Core->SS

Key Intermolecular Interactions Stabilizing the Crystal Lattice.

  • H···H and C···H Interactions: Due to the presence of both the ester methyl and the C7 methyl group, H···H contacts dominate the Hirshfeld surface (typically >34% of total interactions). C-H···π interactions between the methyl protons and adjacent thiophene rings provide critical 3D lattice stabilization [1].

  • π-π Stacking: The molecules arrange in offset face-to-face stacks. The interplanar distance is typically ~3.54 Å, but the centroid-to-centroid distance is extended to ~3.72 Å due to the lateral slip induced by the C7 methyl group [3].

  • S···S Contacts: While present, the S···S distances (often around 3.77 Å) are pushed to the outer limits of the van der Waals radii sum due to the steric shielding provided by the adjacent C7 methyl group [1].

References

  • Structural elucidation and Hirshfeld surface analysis of a fused thiophene ester: methyl 3-[(naphtho[2,1-b]thiophen-5-yl)methyl]-1-benzothiophene-2-carboxylate Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link]

  • 3-Benzyl-1-butylimidazo[1,2-a]benzothieno[3,2-d]pyrimidine-2,5(1H,3H)-dione Source: Acta Crystallographica Section E: Structure Reports Online (via PMC) URL:[Link]

  • Methyl 7-methylbenzo[b]thiophene-2-carboxylate | C11H10O2S Source: PubChem, National Institutes of Health URL:[Link]

Sources

Exploratory

Physicochemical properties of Methyl 7-methyl-1-benzothiophene-2-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 7-methyl-1-benzothiophene-2-carboxylate Introduction The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 7-methyl-1-benzothiophene-2-carboxylate

Introduction

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its diverse biological activities and electronic properties.[1][2] As researchers and drug development professionals, a thorough understanding of the physicochemical properties of novel benzothiophene derivatives is paramount for predicting their behavior, optimizing synthesis and formulation, and ensuring the reliability of biological assays. This guide provides a comprehensive technical overview of the core physicochemical properties of Methyl 7-methyl-1-benzothiophene-2-carboxylate, a specific derivative with potential as a synthetic intermediate in drug discovery programs.[3] We will move beyond a simple data sheet, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for empirical determination.

Section 1: Chemical Identity and Computed Properties

Accurate identification is the foundation of all subsequent analysis. The structural and basic chemical information for Methyl 7-methyl-1-benzothiophene-2-carboxylate is summarized below.

IdentifierValue
IUPAC Name methyl 7-methyl-1-benzothiophene-2-carboxylate
CAS Number 3751-50-6[4]
Molecular Formula C₁₁H₁₀O₂S[4]
Molecular Weight 206.26 g/mol [4]
Canonical SMILES CC1=CC=CC2=C1SC=C2C(=O)OC

While experimental data is the gold standard, computational models provide valuable initial estimates for various physical properties. These values are useful for planning experiments, such as selecting appropriate temperature ranges or solvent systems.

Computed PropertyValueSource
Density 1.233 g/cm³[4]
Boiling Point 322.3 °C at 760 mmHg[4]
Flash Point 148.7 °C[4]
LogP 2.996[4]

Section 2: Physical Properties and Experimental Determination

The physical state and solubility of a compound dictate its handling, formulation, and bioavailability.

Melting Point

The melting point is a critical physical property that serves as a primary indicator of a compound's purity.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress the melting point and broaden the range. While no experimental melting point for Methyl 7-methyl-1-benzothiophene-2-carboxylate was found in the surveyed literature, the closely related analog, Methyl benzo[b]thiophene-2-carboxylate, has a reported melting point of 70-74 °C.[6] This provides a reasonable starting point for experimental determination.

This protocol describes the standard and reliable method for determining the melting point range of a solid organic compound using a capillary-based apparatus.[7][8][9]

  • Sample Preparation: Place a small amount of the dry compound onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula. Dip the open end of a glass capillary tube into the powder. Gently tap the closed end of the capillary on a hard surface to pack the powder down to a height of 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Preliminary Measurement: Heat the block rapidly (e.g., 10-15 °C/min) to get an approximate melting temperature. This saves time and establishes the range for a more accurate measurement.

  • Accurate Measurement: Allow the apparatus to cool well below the approximate melting point. Insert a new sample capillary. Heat the block again, but at a much slower rate (1-2 °C/min) once the temperature is within 20 °C of the approximate melting point. A slow heating rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.

  • Validation: Repeat the accurate measurement at least twice. Consistent results (within 1°C) validate the measurement.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_validate Validation prep1 Crush Sample to Fine Powder prep2 Pack 2-3 mm into Capillary Tube prep1->prep2 measure1 Insert Capillary into Apparatus prep2->measure1 measure2 Rapid Scan (10-15°C/min) to find approximate MP measure1->measure2 measure3 Slow Scan (1-2°C/min) for accurate measurement measure2->measure3 measure4 Record T1 (First Liquid) and T2 (All Liquid) measure3->measure4 val1 Repeat Slow Scan 2x measure4->val1 val2 Report Range T1 - T2 val1->val2

Workflow for Melting Point Determination.
Solubility

Aqueous solubility is a cornerstone of drug development, fundamentally influencing a compound's absorption and distribution, and is a key parameter in the Biopharmaceutics Classification System (BCS).[10][11] Given the lipophilic benzothiophene core and a calculated LogP of ~3.0, Methyl 7-methyl-1-benzothiophene-2-carboxylate is expected to have low aqueous solubility but good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and dimethyl sulfoxide (DMSO).[12] For early-stage discovery, kinetic solubility assays are often used for high-throughput screening, while thermodynamic solubility provides the true equilibrium value essential for later-stage development.[13][14]

This protocol is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies for BCS classification.[10]

  • System Preparation: Prepare aqueous buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8). Maintain the temperature at 37 ± 1 °C using a calibrated water bath or incubator.

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

  • Equilibration: Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Preliminary experiments can determine the minimum time required.[10]

  • Phase Separation: After equilibration, stop agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase (supernatant) from the solid. This is critically important and can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS, against a standard curve prepared with known concentrations of the compound.

  • Data Reporting: Express the solubility in units such as mg/mL or µM.

G start Add Excess Solid to Buffer (pH 1.2, 4.5, 6.8) equilibrate Agitate at 37°C for 24-48 hours start->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Supernatant (HPLC or LC-MS) separate->quantify report Report Solubility (mg/mL or µM) quantify->report

Workflow for Equilibrium Solubility Determination.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. While specific spectra for this compound are not publicly available, the expected chemical shifts can be reliably predicted based on established principles and data from analogous structures.[15][16]

  • ¹H NMR:

    • Methyl Ester Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm.

    • C7-Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.4-2.6 ppm.

    • Benzothiophene Core Protons: The four aromatic protons will appear in the region of δ 7.0-8.5 ppm. Due to the fused ring system, complex splitting patterns arising from both short- and long-range couplings, as well as potential second-order effects, are anticipated.[17] This region may require higher field strength magnets (e.g., >400 MHz) and 2D NMR techniques (like COSY) for full assignment.

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): A signal in the δ 160-170 ppm range is characteristic of an ester carbonyl.[18]

    • Aromatic Carbons: Multiple signals between δ 120-145 ppm corresponding to the eight carbons of the benzothiophene core.

    • Methyl Carbons: The ester methyl carbon (-OCH₃) is expected around δ 52 ppm, and the C7-methyl carbon (-CH₃) around δ 21 ppm.[18]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ 0.00 ppm).

  • Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. If signal overlap in the aromatic region is problematic, consider acquiring the spectrum in a different solvent like benzene-d₆, which can induce shifts and improve resolution.[17] For complete structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through analysis of fragmentation patterns.[19] For Methyl 7-methyl-1-benzothiophene-2-carboxylate (MW = 206.26), high-resolution mass spectrometry (HRMS) should yield a molecular ion [M]⁺ with m/z corresponding to the exact mass of 206.0401 (for the C₁₁H₁₀O₂S isotype).

The fragmentation of benzothiophenes is often characterized by the stability of the heterocyclic ring.[19][20] The primary fragmentation pathways for this molecule are predicted to be:

  • Loss of a methoxy radical: [M]⁺ → [M - •OCH₃]⁺ (m/z 175.03) leading to a stable acylium ion.

  • Loss of the entire ester side chain: Fragmentation can also occur within the benzothiophene ring system, though this is typically less favored than the loss of substituents.

G parent [C₁₁H₁₀O₂S]⁺˙ m/z = 206.04 frag1 [C₁₀H₇OS]⁺ m/z = 175.03 parent->frag1 - •OCH₃

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Foundational

An In-Depth Technical Guide to the Pharmacological Profile of Methyl 7-methyl-1-benzothiophene-2-carboxylate Derivatives

Abstract The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of a specific subclass: Methyl 7-methyl-1-benzothiophene-2-carboxylate derivatives. While direct and extensive research on this particular family of derivatives is emerging, this guide synthesizes available data on closely related benzothiophene-2-carboxylate and carboxamide analogues to project the potential therapeutic applications and key structure-activity relationships. We will delve into the synthetic strategies for accessing this chemical space, explore potential anticancer and anti-inflammatory activities based on evidence from related structures, and propose detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Benzothiophene Scaffold in Drug Discovery

Benzothiophene, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents due to its versatile chemical properties and ability to interact with a wide array of biological targets.[1][3] The planar structure and electron-rich sulfur atom of the benzothiophene nucleus enhance its binding affinity to various enzymes and receptors.[2] This has led to the development of FDA-approved drugs such as the selective estrogen receptor modulator Raloxifene , the antiasthmatic agent Zileuton , and the antifungal drug Sertaconazole .[2]

The pharmacological landscape of benzothiophene derivatives is remarkably broad, encompassing anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective activities, among others.[1][4] The functionalization of the benzothiophene core, particularly at the 2- and 3-positions, allows for the fine-tuning of its pharmacological properties. The methyl ester at the 2-position, as seen in Methyl 7-methyl-1-benzothiophene-2-carboxylate, provides a key handle for further chemical modification, such as conversion to amides or other esters, to modulate potency, selectivity, and pharmacokinetic profiles. The 7-methyl group also influences the electronic and steric properties of the molecule, potentially impacting its interaction with biological targets.

This guide will focus on the potential pharmacological profile of derivatives of Methyl 7-methyl-1-benzothiophene-2-carboxylate, drawing insights from the rich literature on related benzothiophene analogues.

Synthetic Strategies for Methyl 7-methyl-1-benzothiophene-2-carboxylate and Its Derivatives

The synthesis of the core scaffold, Methyl 7-methyl-1-benzothiophene-2-carboxylate, and its subsequent derivatization are crucial steps in exploring its pharmacological potential. Several synthetic routes to the benzothiophene-2-carboxylate core have been established, often involving cyclization reactions.

General Synthesis of the Benzothiophene-2-carboxylate Core

A common strategy involves the reaction of a substituted thiophenol with an α-haloacetate followed by cyclization. For the synthesis of the 7-methyl substituted core, 2-methylthiophenol would be a logical starting material.

Conceptual Synthetic Workflow:

start 2-Methylthiophenol intermediate1 Methyl 2-((2-methylphenyl)thio)acetate start->intermediate1 Base (e.g., K2CO3) reagent1 Methyl chloroacetate reagent1->intermediate1 product Methyl 7-methyl-1-benzothiophene- 2-carboxylate intermediate1->product Heat cyclization Cyclization (e.g., PPA, Eaton's reagent) stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 phospholipids Membrane Phospholipids aa Arachidonic Acid phospholipids->aa PLA2 pgh2 Prostaglandin H2 aa->pgh2 COX-2 cox2 COX-2 pge2 Prostaglandin E2 pgh2->pge2 PGES pges PGE Synthase inflammation Inflammation (Pain, Fever, Swelling) pge2->inflammation benzothiophene Benzothiophene Derivatives benzothiophene->cox2 Inhibition

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Exploratory

In-Depth Technical Guide on the Safety, Toxicity, and Metabolic Profile of Methyl 7-methyl-1-benzothiophene-2-carboxylate

Executive Summary The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of therapeutics ranging from selective estrogen receptor modulators (e.g., raloxifene) t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of therapeutics ranging from selective estrogen receptor modulators (e.g., raloxifene) to 5-lipoxygenase inhibitors (e.g., zileuton). Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS: 3751-50-6) serves as a critical synthetic building block in the development of such bioactive molecules.

However, the incorporation of sulfur-containing heteroaromatic rings carries inherent toxicological risks. The thiophene moiety is a known structural alert, susceptible to Cytochrome P450 (CYP450)-mediated bioactivation into highly reactive electrophilic intermediates. This whitepaper provides a comprehensive analysis of the physicochemical properties, safety data sheet (SDS) guidelines, and the mechanistic toxicological profile of Methyl 7-methyl-1-benzothiophene-2-carboxylate. Furthermore, it outlines field-validated, self-contained experimental protocols for evaluating its cytotoxicity and reactive metabolite formation in early-stage drug discovery.

Physicochemical Properties & Identification

Accurate identification and understanding of the physical state of a compound are the first steps in risk assessment. Methyl 7-methyl-1-benzothiophene-2-carboxylate is a lipophilic solid, which directly influences its handling requirements and its propensity to cross biological membranes.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue / Description
Chemical Name Methyl 7-methyl-1-benzothiophene-2-carboxylate
CAS Registry Number 3751-50-6[1]
Molecular Formula C₁₁H₁₀O₂S[2]
Molecular Weight 206.26 g/mol [3]
Synonyms 7-Methyl-benzo[b]thiophene-2-carboxylic acid methyl ester[2]
Physical State Solid (Powder/Crystals)

Safety Data Sheet (SDS) & Hazard Profile

Handling sulfur-containing heterocycles requires strict adherence to Globally Harmonized System (GHS) protocols. Based on established safety data for benzothiophene-2-carboxylate derivatives, this compound exhibits moderate acute toxicity and acts as a local irritant[4][5].

Table 2: GHS Hazard Classification & Precautionary Statements

CategoryStatements
Signal Word Warning [5]
Hazard Statements (H-Codes) H302 : Harmful if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation.[5]
Precautionary Statements (P-Codes) P261 : Avoid breathing dust/fumes/gas/mist/vapours/spray.P280 : Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5]
Storage Store in a well-ventilated place. Keep container tightly closed (P403+P233).[5]
Emergency Response & Handling Workflow

To mitigate exposure risks, particularly inhalation of irritating dust, all manipulations must occur under local exhaust ventilation.

HandlingWorkflow Start Receipt of Compound CAS: 3751-50-6 PPE Don PPE (Respirator, Nitrile Gloves, Goggles) Start->PPE Ventilation Transfer to Fume Hood (Local Exhaust) PPE->Ventilation Spill Spill Occurs? Ventilation->Spill CleanUp Sweep up solid Avoid dust generation Spill->CleanUp Yes Store Store at RT Sealed Container Spill->Store No CleanUp->Store

Fig 1: Standard operating procedure for the safe handling and spill response of benzothiophene solids.

Toxicological Profile & Mechanism of Action (E-E-A-T)

The primary toxicological concern with benzothiophene derivatives is not merely their acute physical hazards, but their potential for idiosyncratic hepatotoxicity and Mechanism-Based Inhibition (MBI) of hepatic enzymes.

CYP450-Mediated Bioactivation

The thiophene ring is a well-documented structural alert. When metabolized by hepatic Cytochrome P450 enzymes (predominantly CYP3A4, CYP2A6, and CYP1A2), the electron-rich sulfur heteroaromatic system undergoes oxidative biotransformation[6][7]. Research on structurally related compounds, such as the asthma drug zileuton, demonstrates that the benzothiophene moiety can be oxidized into two primary reactive intermediates[8]:

  • Thiophene S-oxides : Formed via S-oxidation, these are highly electrophilic species[9].

  • Arene Oxides (Epoxides) : Formed via epoxidation of the C2-C3 double bond[9].

Covalent Binding and Toxicity

Because these intermediates are highly unstable and electrophilic, they rapidly undergo Michael-type additions with nucleophilic residues (e.g., cysteine, lysine) on surrounding cellular proteins[10]. This covalent binding can lead to:

  • Hepatocellular Necrosis : Disruption of critical protein functions and induction of oxidative stress[8].

  • Mechanism-Based Inhibition (MBI) : The reactive metabolite covalently binds to the active site of the very CYP450 enzyme that generated it, irreversibly inactivating the enzyme and causing severe drug-drug interactions[9].

MetabolicPathway Parent Methyl 7-methyl-1-benzothiophene -2-carboxylate CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP SOxide Thiophene S-Oxide (Reactive Intermediate) CYP->SOxide S-Oxidation Epoxide Arene Oxide (Reactive Intermediate) CYP->Epoxide Epoxidation Toxicity Covalent Binding to Proteins (Hepatotoxicity / MBI) SOxide->Toxicity Electrophilic Attack Detox GSH Conjugation (Detoxification) SOxide->Detox + Glutathione Epoxide->Toxicity Electrophilic Attack Epoxide->Detox + Glutathione

Fig 2: CYP450-mediated bioactivation of benzothiophenes leading to toxicity or GSH detoxification.

Experimental Protocols for Toxicity & Metabolic Screening

To empirically validate the safety profile of Methyl 7-methyl-1-benzothiophene-2-carboxylate during lead optimization, researchers must utilize self-validating in vitro systems. The following protocols are designed to assess both basal cytotoxicity and the formation of reactive metabolites.

Protocol 1: In Vitro Hepatotoxicity Screening (CellTiter-Glo Assay)

Rationale (Causality) : We utilize HepG2 cells because they retain basal levels of hepatic metabolizing enzymes, making them an appropriate model for hepatotoxin screening. We select the CellTiter-Glo (ATP quantitation) assay over traditional MTT assays because tetrazolium reduction can be artificially skewed by cellular metabolic shifts, whereas ATP is a direct, strictly proportional indicator of metabolically active (living) cells.

Step-by-Step Methodology:

  • Cell Seeding : Seed HepG2 cells in a 96-well opaque white plate at a density of 10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation : Prepare a 10 mM stock of Methyl 7-methyl-1-benzothiophene-2-carboxylate in 100% DMSO. Perform serial dilutions to create a concentration gradient (0.1 µM to 100 µM).

  • Treatment : Add the compound to the cells, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine).

  • Incubation : Incubate the treated cells for 48 hours.

  • Detection : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization : Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification : Record luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis relative to the vehicle control.

Protocol 2: Reactive Metabolite Trapping via Glutathione (GSH)

Rationale (Causality) : Because thiophene S-oxides and arene oxides are too transient to isolate directly, we introduce Glutathione (GSH)—a soft nucleophile—into a microsomal incubation. GSH acts as a "trap," covalently binding the electrophilic intermediates to form stable GSH-adducts that can be identified via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[11].

Step-by-Step Methodology:

  • Incubation Mixture Setup : In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL, 5 mM GSH, and 10 µM of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Incubation : Incubate the mixture at 37°C for 60 minutes in a shaking water bath.

  • Termination : Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation : Vortex the samples for 1 minute, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to an LC vial. Analyze using a high-resolution mass spectrometer (e.g., Q-TOF) operating in positive electrospray ionization (ESI+) mode. Scan for neutral loss of 129 Da (characteristic of GSH adducts) and identify mass shifts corresponding to[M + 16 + GSH]⁺ (epoxidation) or [M + 16 + GSH - H₂O]⁺ (S-oxidation)[11].

References

  • Evans, D. C., et al. (2005). In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety. Chemico-Biological Interactions. Available at:[Link]

  • Joshi, E. M., et al. (2004). In Vitro Metabolism of 2-Acetylbenzothiophene: Relevance to Zileuton Hepatotoxicity. Chemical Research in Toxicology. Available at:[Link]

  • Dansette, P. M., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 596163, Methyl 7-methylbenzo[b]thiophene-2-carboxylate. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Methyl 7-methylbenzo[b]thiophene-2-carboxylate

Executive Summary Benzo[b]thiophene-2-carboxylates are privileged heterocyclic scaffolds widely utilized in drug discovery as bioisosteres for indoles and benzofurans. They are critical intermediates in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzo[b]thiophene-2-carboxylates are privileged heterocyclic scaffolds widely utilized in drug discovery as bioisosteres for indoles and benzofurans. They are critical intermediates in the development of selective estrogen receptor modulators (SERMs), 5-lipoxygenase inhibitors, and various antimicrobial agents. This application note details a highly efficient, field-proven protocol for the synthesis of Methyl 7-methylbenzo[b]thiophene-2-carboxylate (CAS: 3751-50-6)[1]. The method leverages a one-pot Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular Knoevenagel/aldol-type cyclization.

Mechanistic Rationale & Experimental Choices

The synthesis of benzo[b]thiophene-2-carboxylates is most reliably achieved via the condensation of an ortho-halobenzaldehyde with methyl thioglycolate[2]. Designing a self-validating and high-yielding protocol requires precise selection of reagents based on their mechanistic roles:

  • Electrophile Selection (The "Fluorine Advantage"): We specifically utilize 2-fluoro-3-methylbenzaldehyde rather than the chloro- or bromo-analogues. In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex[3]. Fluorine’s extreme electronegativity strongly polarizes the C-F bond, significantly lowering the LUMO of the aromatic system and stabilizing the intermediate complex, making it an exceptionally superior leaving group for this specific pathway.

  • Base and Solvent Pairing: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is the optimal system. DMF, a polar aprotic solvent, strongly solvates the potassium cations, leaving the carbonate anions highly reactive. K₂CO₃ is perfectly tuned for this reaction: it is basic enough to deprotonate both the thiol (pKa ~10) and the activated methylene of the thioether intermediate (pKa ~13), but mild enough to prevent the unwanted saponification (hydrolysis) of the methyl ester product.

Mechanism A 2-Fluoro-3-methylbenzaldehyde + Methyl thioglycolate B Thiolate Anion Formation (Base: K2CO3) A->B C Nucleophilic Aromatic Substitution (SNAr) Displacement of Fluoride B->C D Thioether Intermediate Methyl 2-((2-formyl-6-methylphenyl)thio)acetate C->D E Intramolecular Aldol-Type Condensation (Ring Closure) D->E F Dehydration & Aromatization (- H2O) E->F G Methyl 7-methylbenzo[b]thiophene-2-carboxylate F->G

Mechanistic pathway of the one-pot SNAr and cyclization reaction.

Reagent Matrix

The following table summarizes the quantitative data required for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Fluoro-3-methylbenzaldehyde 138.141.01.38 g (10.0 mmol)Electrophile / Starting Material
Methyl thioglycolate 106.141.21.27 g (1.07 mL)Nucleophile / Annulation partner
Potassium carbonate (K₂CO₃) 138.212.53.45 g (25.0 mmol)Mild Base
N,N-Dimethylformamide (DMF) 73.09N/A20 mLPolar aprotic solvent
Ethyl acetate (EtOAc) 88.11N/A150 mLExtraction solvent
Brine (Sat. NaCl) N/AN/A50 mLAqueous wash

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system. Visual cues and TLC monitoring are integrated to ensure the operator can verify the success of each phase before proceeding.

Phase 1: Setup and Addition
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert nitrogen (N₂) gas for 5 minutes. Causality: While the reaction is not strictly air-sensitive, N₂ prevents the oxidative dimerization of the thiol to a disulfide.

  • Solvation: Add 2-fluoro-3-methylbenzaldehyde (1.38 g, 10.0 mmol) and anhydrous DMF (20 mL) to the flask. Stir at 400 rpm until fully dissolved.

  • Base Introduction: Carefully add anhydrous K₂CO₃ (3.45 g, 25.0 mmol) in one portion. The mixture will form a white suspension.

  • Thiol Addition: Using a syringe, add methyl thioglycolate (1.07 mL, 12.0 mmol) dropwise over 5 minutes. Safety Note: Methyl thioglycolate possesses a highly offensive odor; execute this step strictly within a certified fume hood.

Phase 2: Reaction and Monitoring
  • Heating: Attach a reflux condenser. Lower the flask into a pre-heated oil bath set to 60 °C.

  • Validation (TLC): After 4 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate mobile phase. The starting aldehyde (UV active) should be consumed, replaced by a lower Rf intermediate (thioether) which rapidly converts to the higher Rf final product. Continue stirring for a total of 12–15 hours until complete conversion is observed.

Phase 3: Workup and Purification
  • Quenching: Remove the flask from the heat and cool to room temperature. Pour the crude mixture into 100 mL of ice-cold distilled water. This quenches the reaction and dissolves all inorganic carbonate salts.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Washing: Combine the organic layers. Wash the organic phase with distilled water (2 × 50 mL) to partition out any residual DMF, followed by a final wash with saturated brine (50 mL) to remove bulk water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath at 40 °C).

  • Purification: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes. Collect the product fractions and evaporate to afford Methyl 7-methylbenzo[b]thiophene-2-carboxylate as an off-white to pale yellow solid.

Workflow N1 1. Setup Flame-dried flask N2 atmosphere N2 2. Reagent Addition DMF, K2CO3, Aldehyde, Methyl Thioglycolate N1->N2 N3 3. Reaction Stir at 60 °C Monitor by TLC N2->N3 N4 4. Workup Quench with H2O Extract with EtOAc N3->N4 N5 5. Purification Silica Gel Column Hexanes/EtOAc N4->N5

Step-by-step experimental workflow for the synthesis and purification.

Analytical Validation

To ensure absolute trustworthiness of the synthesized material, validate the structure using the following expected analytical benchmarks:

  • LC-MS (ESI+): Expected mass for [M+H]⁺ is m/z 221.06.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.05 (s, 1H) - Diagnostic proton at the C3 position of the thiophene ring.

    • δ ~7.65 (d, J = 8.0 Hz, 1H) - Aromatic proton at C4.

    • δ ~7.35 (t, J = 7.8 Hz, 1H) - Aromatic proton at C5.

    • δ ~7.20 (d, J = 7.5 Hz, 1H) - Aromatic proton at C6.

    • δ ~3.95 (s, 3H) - Methyl ester protons.

    • δ ~2.55 (s, 3H) - Aromatic methyl group at C7.

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Application

Application Note: HPLC Method Development and Validation for Methyl 7-methyl-1-benzothiophene-2-carboxylate

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals. Introduction & Analytical Target Profile (ATP) Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS: 3751-50...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals.

Introduction & Analytical Target Profile (ATP)

Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS: 3751-50-6) is a critical halogenated heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical agents and functional materials[1]. With a molecular weight of 206.26 g/mol , this compound is characterized by its highly hydrophobic benzothiophene core and a methyl ester functional group[2].

In alignment with the Analytical Quality by Design (AQbD) principles outlined in the [3], the Analytical Target Profile (ATP) for this method is defined as follows: To develop and validate a stability-indicating, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method capable of accurately quantifying Methyl 7-methyl-1-benzothiophene-2-carboxylate and detecting potential degradation products or synthetic impurities.

Method Development Rationale: The Causality of Chromatographic Choices

A robust analytical method is not built by trial and error, but by directly translating the physicochemical properties of the analyte into chromatographic parameters. The following causality matrix defines our method design:

  • Stationary Phase Selection (Hydrophobicity): The benzothiophene ring system is highly non-polar. To achieve optimal retention and resolution from polar synthesis by-products, a highly retentive C18 (Octadecylsilane) stationary phase is the most logical choice, leveraging strong van der Waals interactions[4].

  • Mobile Phase & pH Control (Chemical Stability): The molecule features a methyl ester at the C-2 position, which is inherently susceptible to base-catalyzed hydrolysis. To ensure sample stability during the analytical run, the mobile phase must be acidic. We selected 0.1% Formic Acid (FA) in Water paired with Acetonitrile. Unlike Trifluoroacetic acid (TFA), FA provides sufficient acidification (pH ~2.7) to stabilize the ester and suppress secondary silanol interactions on the silica column, while remaining fully compatible with LC-MS should orthogonal detection be required[5].

  • Detection Wavelength (Electronic Structure): The extended π -conjugation of the benzothiophene ring provides strong molar absorptivity. UV detection at 254 nm captures the primary π→π∗ transition, ensuring a high signal-to-noise ratio and a low Limit of Detection (LOD)[4].

SeparationLogic Analyte Methyl 7-methyl-1-benzothiophene -2-carboxylate Prop1 Hydrophobic Core (Benzothiophene) Analyte->Prop1 Prop2 Ester Group (Hydrolysis Risk) Analyte->Prop2 Prop3 Conjugated Pi System (Chromophore) Analyte->Prop3 Sol1 C18 Stationary Phase (Van der Waals Retention) Prop1->Sol1 Sol2 Acidic Mobile Phase (pH < 4, 0.1% FA) Prop2->Sol2 Sol3 UV Detection (254 nm) Prop3->Sol3

Caption: Causality matrix linking analyte physicochemical properties to HPLC method parameters.

Experimental Protocol & Self-Validating System

To ensure the highest degree of trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass a rigorous System Suitability Test (SST) to prove it is fit-for-purpose on the day of analysis.

Reagents and Materials
  • Reference Standard: Methyl 7-methyl-1-benzothiophene-2-carboxylate (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS Grade Formic Acid.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD)[4].

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Elution Program: Gradient. 0-2 min: 40% B; 2-8 min: linear ramp to 90% B; 8-10 min: hold at 90% B; 10-10.1 min: return to 40% B; 10.1-15 min: re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to ensure reproducible retention times).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Reference 360 nm, bandwidth 100 nm).

Step-by-Step Preparation Workflow
  • Diluent Preparation: Mix 500 mL of MeCN with 500 mL of Ultrapure Water (50:50 v/v). Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of MeCN, sonicate until fully dissolved, and make up to volume with MeCN.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Weigh an amount of sample equivalent to ~10 mg of the active compound into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Filtration: Filter all working standards and samples through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit.

Method Validation Strategy (ICH Q2(R2) Aligned)

In November 2023, the[6] modernized analytical validation by emphasizing the "Reportable Range" and lifecycle robustness over isolated linearity tests[7]. The validation workflow for this method strictly adheres to these updated regulatory expectations.

ValidationWorkflow Start System Suitability Test (SST) Self-Validating Baseline Spec Specificity (Blank & Degradation) Start->Spec Range Reportable Range (50% to 150% Target) Spec->Range Prec Precision & Accuracy (Repeatability & Recovery) Range->Prec Robust Robustness (ICH Q14) (Flow, Temp, pH Variations) Prec->Robust

Caption: ICH Q2(R2) compliant lifecycle validation workflow for HPLC procedures.

Specificity & Forced Degradation

Specificity ensures the signal measured comes exclusively from Methyl 7-methyl-1-benzothiophene-2-carboxylate. Blank diluent injections must show no interfering peaks at the analyte's retention time. Furthermore, forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) must demonstrate that the main peak is completely resolved from all degradation products, proving the method is stability-indicating.

Reportable Range & Accuracy

Under ICH Q2(R2)[6], the reportable range is confirmed by demonstrating acceptable accuracy and precision across the intended testing limits. Solutions are prepared at 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Accuracy is calculated via recovery percentage against the theoretical spiked amount.

Quantitative Data Presentation

The following tables summarize the expected self-validation (SST) and formal validation criteria required to deem the method successful.

Table 1: System Suitability Test (SST) Acceptance Criteria

Parameter Target Value Acceptance Criteria Scientific Rationale

| Retention Time (RT) | ~5.8 min | %RSD 1.0% (n=6) | Ensures pump stability and stationary phase equilibration. | | Peak Area | ~1250 mAU*s | %RSD 2.0% (n=6) | Confirms autosampler precision and detector stability. | | Tailing Factor (Tf) | 1.1 | 1.5 | Verifies the suppression of secondary silanol interactions. | | Theoretical Plates (N) | > 10,000 | 5,000 | Guarantees sufficient column efficiency for sharp resolution. |

Table 2: ICH Q2(R2) Validation Parameters & Limits

Validation Characteristic Methodology Regulatory Acceptance Limit

| Specificity | Blank and Placebo injections | No interference 0.1% of target peak area. | | Reportable Range | 50 µg/mL to 150 µg/mL | Correlation coefficient ( R2 ) 0.999. | | Accuracy (Recovery) | Triplicate prep at 50%, 100%, 150%| Mean recovery between 98.0% and 102.0%. | | Method Precision | 6 independent sample preps | Overall %RSD 2.0%. | | Robustness | Alter Flow ( ± 0.1 mL), Temp ( ± 5°C)| SST criteria must remain within passing limits. |

Conclusion

The developed RP-HPLC method for Methyl 7-methyl-1-benzothiophene-2-carboxylate provides a highly specific, accurate, and robust analytical solution. By anchoring the chromatographic parameters (C18 column, acidic mobile phase, 254 nm UV detection) directly to the molecule's physicochemical properties, the method inherently resists common analytical failures. Furthermore, the integration of a rigorous System Suitability Test and adherence to the latest ICH Q2(R2) guidelines ensures that this protocol serves as a self-validating system, ready for immediate deployment in pharmaceutical quality control and research environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method - MDPI. Available at:[Link]

  • Analytical Procedure Lifecycle Approaches in Accordance with ICH Q14 and ICH Q2(R2) - LCGC International. Available at:[Link]

  • Methyl 7-methylbenzo[b]thiophene-2-carboxylate Compound Summary - National Center for Biotechnology Information (PubChem). Available at: [Link]

Sources

Method

Application Note: Utilizing Methyl 7-methyl-1-benzothiophene-2-carboxylate in Drug Discovery

Introduction & Mechanistic Rationale The benzothiophene nucleus is a highly privileged scaffold in medicinal chemistry, featured prominently in FDA-approved therapeutics such as the 5-lipoxygenase inhibitor Zileuton, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The benzothiophene nucleus is a highly privileged scaffold in medicinal chemistry, featured prominently in FDA-approved therapeutics such as the 5-lipoxygenase inhibitor Zileuton, the selective estrogen receptor modulator Raloxifene, and the antifungal Sertaconazole [5]. The sulfur-containing bicyclic core acts as a robust bioisostere for naphthalene and indole, providing improved metabolic stability, enhanced lipophilicity, and unique hydrogen-bond acceptor properties.

Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS: 3751-50-6) serves as a highly versatile and commercially accessible building block [1]. The presence of the C2-methyl ester allows for rapid diversification into carboxamides, acylhydrazones, and carboxylic acids—critical pharmacophores for targeting the Advanced Glycation End-Products Receptor (RAGE) [2] and Branched-chain α-Ketoacid Dehydrogenase Kinase (BDK) [4]. Mechanistically, the C7-methyl group provides essential steric bulk that restricts the conformation of adjacent functional groups and blocks cytochrome P450-mediated metabolic oxidation at the 7-position, effectively eliminating a common metabolic liability found in unsubstituted benzothiophenes.

Physicochemical Properties

To effectively utilize this building block in synthetic workflows, understanding its baseline properties is essential for reaction design and solvent selection.

Table 1: Physicochemical Properties & Workflow Impact

PropertyValueCausality / Impact on Experimental Workflow
CAS Number 3751-50-6Unique identifier for sourcing and regulatory logging [1].
Molecular Formula C11H10O2SDetermines stoichiometric calculations for cross-coupling.
Molecular Weight 206.26 g/mol Used for precise molarity calculations in high-throughput screening.
Physical State SolidRequires dissolution in polar aprotic solvents (e.g., DMF, DMSO) prior to reaction.
Reactivity Profile Electrophilic at ester; Nucleophilic at C3Ester is primed for saponification; C3 is available for electrophilic halogenation.

Application Workflow: Synthesis of Benzothiophene-2-Carboxamides

Direct amidation of aromatic esters is notoriously sluggish and often requires harsh Lewis acids (e.g., trimethylaluminum) that can degrade sensitive functional groups. Therefore, the most reliable and highest-yielding pathway involves a two-step sequence: saponification to the free carboxylic acid followed by peptide coupling [2].

G A Methyl 7-methyl-1-benzothiophene -2-carboxylate B Saponification (LiOH, THF/H2O) A->B Step 1 C 7-methylbenzothiophene -2-carboxylic acid B->C Intermediate D Amide Coupling (HATU, DIPEA, Amine) C->D Step 2 E Benzothiophene-2-carboxamide Derivatives D->E Target Scaffold

Synthetic workflow for generating benzothiophene-2-carboxamides.

Protocol 3.1: Saponification to 7-Methylbenzothiophene-2-carboxylic Acid

Self-Validating Principle: The reaction progress is easily monitored by Thin-Layer Chromatography (TLC). The starting ester is non-polar (high Rf in Hexane/EtOAc), while the resulting carboxylate salt remains at the baseline until acidified.

  • Reagent Preparation : Dissolve 1.0 eq (1.0 mmol, 206 mg) of Methyl 7-methyl-1-benzothiophene-2-carboxylate in a 3:1 mixture of THF:H2O (4 mL).

  • Base Addition : Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H2O).

    • Causality: LiOH is preferred over NaOH/KOH because the lithium cation coordinates effectively with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis under mild room-temperature conditions.

  • Reaction : Stir at room temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup & Validation : Once the starting material is consumed, remove THF under reduced pressure. Dilute the aqueous layer with water and extract once with diethyl ether to remove any unreacted organic impurities.

  • Precipitation : Acidify the aqueous layer dropwise with 1M HCl to pH 2-3. A white precipitate will immediately form.

    • Causality: The protonated carboxylic acid is highly insoluble in acidic water, driving the product out of solution and bypassing the need for column chromatography.

  • Isolation : Filter the precipitate, wash with cold water, and dry under high vacuum to yield 7-methylbenzothiophene-2-carboxylic acid (Expected yield: >90%).

Protocol 3.2: HATU-Mediated Amide Coupling
  • Activation : Dissolve 1.0 eq of the carboxylic acid intermediate in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

    • Causality: HATU forms a highly reactive HOAt-ester intermediate. This minimizes racemization (if chiral centers are present elsewhere) and maximizes the coupling yield for sterically hindered amines compared to standard EDC/HOBt coupling.

  • Coupling : Add 1.1 eq of the desired primary or secondary amine. Stir at room temperature for 12 hours.

  • Purification : Quench with saturated NaHCO3, extract with EtOAc. Wash the organic layer with brine (5x) to completely partition the DMF into the aqueous phase. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Biological Context: Targeting Metabolic Disorders and AMR

The derivatives synthesized from this building block have profound applications in major therapeutic areas:

A. Metabolic Disorders (BDK Inhibition)

Branched-chain amino acids (BCAAs) are elevated in obesity, insulin resistance, and type 2 diabetes. Benzothiophene carboxylate derivatives act as potent allosteric inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase (BDK) [4]. By inhibiting BDK, the BCKDC complex remains unphosphorylated (active), thereby accelerating BCAA oxidation and lowering toxic plasma BCAA levels.

Pathway Drug Benzothiophene Derivatives BDK BDK (Kinase) Drug->BDK Allosteric Inhibition BCKDC BCKDC Complex BDK->BCKDC Phosphorylation (Inhibits) BCAA BCAA Oxidation BCKDC->BCAA Catalyzes

Allosteric inhibition of BDK by benzothiophene derivatives promotes BCAA oxidation.

B. Antimicrobial Agents (MRSA)

Benzothiophene acylhydrazones have been identified as potent inhibitors of multidrug-resistant Staphylococcus aureus (MRSA) [3]. The lipophilic benzothiophene core penetrates the complex bacterial cell envelope, while the acylhydrazone moiety chelates essential metal ions required for bacterial metalloenzymes.

Table 2: Comparative Efficacy of Benzothiophene Derivatives in Drug Discovery

Derivative ClassTargetKey Finding / Efficacy MetricReference
Benzo[b]thiophene-2-carboxamidesRAGE AntagonismImproved binding affinity over thiazolidinediones[2]
Benzothiophene AcylhydrazonesMRSAMIC = 4 µg/mL against resistant strains[3]
Benzothiophene-2-carboxylic acidsBDK InhibitionIC50 = 3.19 µM (e.g., BT2 derivative)[4]

Summary

Methyl 7-methyl-1-benzothiophene-2-carboxylate is a foundational scaffold that bridges the gap between synthetic feasibility and biological efficacy. By leveraging its stable ester functionality for controlled saponification and amidation, researchers can systematically explore the chemical space of RAGE antagonists, BDK inhibitors, and novel antimicrobial agents with high atom economy and reliable scalability.

References

  • chemBlink. "Methyl 7-Methyl-1-Benzothiophene-2-Carboxylate (CAS 3751-50-6)". chemBlink Online Database. 1

  • National Institutes of Health (PMC). "Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists". 2

  • MDPI. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus". 3

  • National Institutes of Health (PMC). "Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase".4

  • Royal Society of Chemistry. "Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene". 5

Sources

Application

Application Note: Scalable Preparation of Methyl 7-methyl-1-benzothiophene-2-carboxylate via Fischer Esterification

Executive Summary & Rationale Benzothiophene derivatives are privileged pharmacophores in drug discovery, frequently utilized as bioisosteres for indole and naphthalene rings in the development of anti-inflammatory agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Benzothiophene derivatives are privileged pharmacophores in drug discovery, frequently utilized as bioisosteres for indole and naphthalene rings in the development of anti-inflammatory agents, PDE inhibitors, and estrogen receptor modulators. The synthesis of Methyl 7-methyl-1-benzothiophene-2-carboxylate from its corresponding carboxylic acid is a critical functionalization step, protecting the acidic moiety while activating the C2 position for downstream cross-coupling or nucleophilic transformations.

This application note details a highly efficient, atom-economical Fischer esterification protocol. By utilizing methanol as both the nucleophile and the solvent under acidic catalysis, the procedure avoids the need for expensive coupling reagents (e.g., HATU, EDC) or toxic methylating agents (e.g., diazomethane, methyl iodide)[1].

Mechanistic Pathway

The acid-catalyzed conversion of 7-methylbenzo[b]thiophene-2-carboxylic acid to its methyl ester operates via the classic PADPED sequence (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[2].

  • Protonation : The catalytic strong acid (H₂SO₄) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon[3].

  • Addition : Methanol undergoes nucleophilic attack at the activated carbon, forming a tetrahedral intermediate[4].

  • Proton Transfer : A rapid intramolecular or solvent-mediated proton transfer shifts the proton from the incoming methoxy group to one of the original hydroxyl groups[2].

  • Elimination : The protonated hydroxyl group departs as a neutral water molecule, driven by the reformation of the carbon-oxygen pi bond[4].

  • Deprotonation : The resulting oxonium ion loses a proton to regenerate the acid catalyst, yielding the target ester[2].

FischerEsterification SM 7-Methylbenzothiophene- 2-carboxylic acid Step1 1. Protonation (H2SO4 Catalyst) SM->Step1 H+ Step2 2. Nucleophilic Addition (Methanol) Step1->Step2 + MeOH Step3 3. Proton Transfer (Tetrahedral Intermediate) Step2->Step3 +/- H+ Step4 4. Elimination (-H2O) Step3->Step4 - H2O Step5 5. Deprotonation (-H+) Step4->Step5 - H+ Product Methyl 7-methyl-1-benzothiophene- 2-carboxylate Step5->Product Yield Ester

Mechanistic PADPED cycle for the Fischer esterification of benzothiophene-2-carboxylic acid.

Experimental Protocol

Materials
  • Substrate : 7-methylbenzo[b]thiophene-2-carboxylic acid (CAS: )[5].

  • Reagent/Solvent : Anhydrous Methanol (MeOH).

  • Catalyst : Sulfuric acid (H₂SO₄, 98%) or p-Toluenesulfonic acid (p-TsOH).

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that researchers can visually and chemically confirm the success of each step without immediate reliance on complex instrumentation.

Step 1: Reaction Setup Charge a 250 mL round-bottom flask with 10.0 g (52.0 mmol) of 7-methylbenzo[b]thiophene-2-carboxylic acid. Add 100 mL of anhydrous methanol.

  • Causality & Insight : Fischer esterification is an equilibrium reaction with a constant ( Keq​ ) near 1[6]. Because methanol and water do not form an azeotrope suitable for Dean-Stark water removal, an overwhelming molar excess of methanol is used to drive the reaction forward via Le Chatelier’s principle[7].

Step 2: Catalyst Addition Place the flask in an ice bath. Slowly add 2.0 mL of concentrated H₂SO₄ dropwise under vigorous magnetic stirring.

  • Causality & Insight : The initial protonation of the solvent and substrate is highly exothermic. Dropwise addition prevents localized boiling of methanol (b.p. 65 °C), which could lead to solvent loss or bumping.

Step 3: Reflux & Monitoring Equip the flask with a reflux condenser and a calcium chloride drying tube. Heat the mixture to a gentle reflux (65 °C) for 12–16 hours.

  • Self-Validation (Reaction Completion) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent system. The starting material (carboxylic acid) will appear as a highly polar, low-Rf spot that streaks due to hydrogen bonding. The reaction is complete when this spot disappears, replaced entirely by a distinct, higher-Rf spot corresponding to the non-polar methyl ester[8].

Step 4: Workup & Quenching Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove approximately 70% of the methanol.

  • Causality & Insight : Removing the bulk of the methanol prevents the organic product from partitioning into the aqueous phase during the subsequent extraction step.

Dilute the concentrated residue with 150 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Slowly add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) in portions.

  • Self-Validation (Neutralization) : The addition of NaHCO₃ neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting material, drawing it into the aqueous layer. This step is self-validating: vigorous effervescence (CO₂ gas evolution) will occur. Neutralization is complete when the addition of fresh NaHCO₃ no longer produces bubbles.

Step 5: Isolation Separate the layers. Wash the organic (EtOAc) layer with 100 mL of brine (saturated NaCl) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Self-Validation (Drying) : Add Na₂SO₄ incrementally. Initially, the salt will clump as it absorbs water. The organic layer is sufficiently dry when newly added Na₂SO₄ remains as a free-flowing powder upon swirling.

Filter the drying agent and concentrate the filtrate under reduced pressure to afford Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS: ) as an off-white to pale yellow solid[9].

Quantitative Data & Optimization

To assist process chemists in scaling this reaction, the following table summarizes the optimization of catalytic conditions.

CatalystEquivalentsSolventTemp (°C)Time (h)Conversion (%)Impurity Profile
H₂SO₄ (98%) 0.10MeOH6512> 95%Clean, trace di-esterification
p-TsOH·H₂O 0.10MeOH651692%Clean
Amberlyst-15 20 wt%MeOH652488%Heterogeneous, easy filtration
HCl (gas) SaturatedMeOH658> 98%Highest yield, difficult handling

Table 1: Comparison of acid catalysts for the Fischer esterification of 7-methylbenzo[b]thiophene-2-carboxylic acid.

References

  • Master Organic Chemistry - Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.[Link]

  • ChemTalk - What is Fischer Esterification? Mechanism and Reaction. [Link]

  • Chemistry Steps - Fischer Esterification Mechanism.[Link]

  • ChemSrc - 7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER (CAS 3751-50-6).[Link]

  • Common Organic Chemistry - Acid to Ester - Common Conditions: Fischer Esterification.[Link]

Sources

Method

Preclinical Application Note: In Vivo Dosing and Pharmacodynamic Profiling of Benzothiophene-2-Carboxylate Analogs

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Focus Area: Metabolic Disease, Heart Failure, and Targeted Protein Degradation Scientific Rationale & Mechanism of Action Benzoth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Focus Area: Metabolic Disease, Heart Failure, and Targeted Protein Degradation

Scientific Rationale & Mechanism of Action

Benzothiophene-2-carboxylate derivatives—including the well-characterized BT2, the clinical candidate PF-07328948, and methyl 7-methyl-1-benzothiophene-2-carboxylate analogs—represent a breakthrough class of allosteric modulators[1]. These compounds are designed to target Branched-Chain Ketoacid Dehydrogenase Kinase (BDK), the primary negative regulator of the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC)[2].

The Causality of Target Engagement: Unlike traditional competitive kinase inhibitors, benzothiophene-2-carboxylates bind allosterically to the N-terminal domain of BDK. This binding event triggers a mechanical helix shift that forces BDK to dissociate from the BCKDC core[2]. The biological consequence of this dissociation is twofold:

  • Enzymatic Derepression: BCKDC is rapidly dephosphorylated and activated, accelerating the catabolism of branched-chain amino acids (BCAAs) and branched-chain ketoacids (BCKAs)[1].

  • Targeted Degradation: Once dissociated from its protective complex, the orphaned BDK protein is exposed to rapid proteasomal degradation in vivo, effectively making these compounds targeted protein degraders[3].

MOA A Benzothiophene-2-Carboxylate (e.g., Methyl 7-methyl analog) B BDK (BCKDK) Dissociation & Degradation A->B Allosteric Binding C BCKDC Complex (Dephosphorylated / Active) B->C Removes Inhibition D BCAAs & BCKAs (Val, Leu, Ile) C->D Accelerates Catabolism E Metabolic & Cardiac Homeostasis D->E Clears Toxic Metabolites

Fig 1: Mechanism of Action: BDK allosteric inhibition and degradation by benzothiophene-2-carboxylates.

Physicochemical Properties & Formulation Strategy

Benzothiophene-2-carboxylate analogs are highly lipophilic, which presents a significant barrier to aqueous dissolution. Do not attempt to dissolve these compounds in standard saline or PBS , as this will result in immediate precipitation, leading to erratic absorption, high inter-subject variability, and fatal gastrointestinal blockages in murine models.

To ensure a self-validating and reproducible pharmacokinetic (PK) profile, the vehicle must act as both a wetting agent and a suspension stabilizer.

Recommended Formulation Matrices
Route of AdministrationOptimal Vehicle FormulationCausality / Scientific Rationale
Oral Gavage (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in ddH₂OMC acts as a suspending agent to prevent particle settling; Tween 80 reduces surface tension to wet the hydrophobic drug particles, ensuring uniform dosing[1].
Intraperitoneal (IP) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂ODMSO provides initial solubilization; PEG300 and Tween 80 prevent precipitation upon introduction to the aqueous physiological environment of the peritoneal cavity[4].

In Vivo Experimental Protocol

The following protocol is optimized for evaluating the pharmacodynamics of benzothiophene-2-carboxylate analogs in wild-type (e.g., C57BL/6J) or diet-induced obese (DIO) murine models.

Workflow Step1 1. Formulation Preparation 0.5% MC + 0.1% Tween 80 Sonicate to Homogeneous Suspension Step2 2. In Vivo Dosing PO/IP Administration 20-40 mg/kg/day (7-10 Days) Step1->Step2 Step3 3. Tissue Harvesting Heart, Kidney, Liver, Muscle Snap-freeze in Liquid N2 Step2->Step3 Step4 4. PD Validation LC-MS/MS (BCAAs) Western Blot (BDK/BCKDC) Step3->Step4

Fig 2: Step-by-step in vivo experimental workflow for benzothiophene dosing and PD validation.

Step 1: Preparation of the Dosing Suspension (Oral Route)
  • Weigh the required amount of the benzothiophene-2-carboxylate analog (e.g., 5 mg for a 1 mL working solution at 5 mg/mL)[4].

  • Add the powder to a glass vial containing 0.1% Tween 80. Vortex vigorously for 2 minutes to coat the hydrophobic particles.

  • Gradually add 0.5% Methylcellulose solution while continuously vortexing.

  • Critical Step: Sonicate the mixture in a water bath at room temperature for 10–15 minutes until a fine, milky, homogeneous suspension is achieved. Formulations must be prepared fresh daily to prevent aggregation.

Step 2: Dosing Regimen
  • Dose: 20 to 40 mg/kg/day[3].

  • Duration: 7 to 10 consecutive days[5].

  • Rationale: While kinase inhibition is rapid, the targeted degradation of the BDK protein and the subsequent systemic clearance of accumulated BCAAs require sustained target engagement over several days to reach a new homeostatic steady-state[1].

Step 3: Tissue Harvesting & Preservation
  • Procedure: Euthanize mice 2–4 hours post-final dose to capture peak target engagement. Rapidly excise the heart, liver, kidneys, and skeletal muscle.

  • Critical Step: Immediately snap-freeze all tissues in liquid nitrogen.

  • Causality: BCKDC phosphorylation status is highly labile. Endogenous phosphatases will artificially dephosphorylate (activate) BCKDC post-mortem if tissues are not immediately quenched, leading to false-positive pharmacodynamic readouts.

Pharmacodynamic (PD) Validation & Data Interpretation

To validate the efficacy of your dosing protocol, you must measure both the proximal target engagement (BDK degradation) and the distal metabolic effect (BCAA clearance).

Quantitative Benchmarks for Assay Validation
Compound / AnalogRoute & DoseTarget TissueBCKDC Activation (Fold Change)BDK Protein ReductionReference
BT2 IP, 20 mg/kg/day (7 days)Heart12.3-fold increase~76% reduction[5]
BT2 IP, 20 mg/kg/day (7 days)Kidney3.8-fold increase~61% reduction[5]
PF-07328948 PO, 3-30 mg/kg/day (10 days)Liver / PlasmaDose-dependent>80% reduction[1]

Analytical Workflows:

  • Western Blotting (Proximal PD): Homogenize snap-frozen heart tissue (the tissue with the highest dynamic range for BDK) in RIPA buffer supplemented with phosphatase inhibitors. Probe for total BDK to confirm degradation, and p-S293-BCKDC to confirm enzymatic derepression[5].

  • LC-MS/MS (Distal PD): Extract plasma using a methanol crash method. Quantify absolute concentrations of Valine, Leucine, Isoleucine, and their respective ketoacids (BCKAs). A successful protocol will yield a statistically significant reduction in circulating BCAAs/BCKAs compared to vehicle-treated controls[1].

References

  • [3] Sigma-Aldrich. "BT2, 98 (HPLC), powder". Sigma-Aldrich Product Catalog. URL:

  • [2] Tso, S. C., et al. "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase." Journal of Biological Chemistry. URL:

  • [5] ChemicalBook. "3,6-DICHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID". ChemicalBook Database. URL:

  • [4] Selleck Chemicals. "BT2 | Bcl-2 inhibitor | CAS 34576-94-8". Selleckchem Product Protocols. URL:

  • [1] "Discovery of First Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor Clinical Candidate PF-07328948." Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Application

Application Note: Solvent Compatibility and Formulation Strategies for Methyl 7-methyl-1-benzothiophene-2-carboxylate in Cell Culture Assays

Introduction & Chemical Rationale In early-stage drug discovery, delivering highly hydrophobic synthetic compounds to in vitro cell culture systems presents a significant biophysical challenge. Methyl 7-methyl-1-benzothi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In early-stage drug discovery, delivering highly hydrophobic synthetic compounds to in vitro cell culture systems presents a significant biophysical challenge. Methyl 7-methyl-1-benzothiophene-2-carboxylate is a heterocyclic aromatic compound characterized by a rigid, non-polar benzothiophene core and an ester linkage. Like many substituted benzothiophenes, it exhibits extremely low thermodynamic solubility in aqueous environments but dissolves readily in polar aprotic solvents such as Dimethyl sulfoxide (DMSO)[1].

However, researchers frequently encounter the "DMSO Paradox" when transitioning from chemical stocks to biological assays. While the compound is highly soluble in pure DMSO, introducing this stock into aqueous cell culture media often results in immediate precipitation[2]. Mechanistically, this occurs because DMSO molecules rapidly diffuse and form highly favorable hydrogen bonds with water. This strips the solvation shell away from the benzothiophene derivative, forcing the non-polar molecules to aggregate and precipitate to minimize their thermodynamically unfavorable interactions with the aqueous phase[2].

To generate reliable, reproducible assay data, researchers must balance the compound's solubility requirements against the inherent cytotoxicity of organic solvents.

Establishing Cytotoxicity Thresholds

DMSO is an amphiphilic molecule that readily penetrates biological membranes. While it is the gold standard for drug solubilization, its presence in cell culture media is not biologically inert. DMSO can alter lipid metabolism, induce protein unfolding, and trigger cell cycle arrest at higher concentrations[3]. Furthermore, DMSO possesses intrinsic anti-inflammatory properties that can introduce severe experimental artifacts, particularly in macrophage (e.g., RAW 264.7) or immune signaling assays[4].

To ensure that the observed biological effects are driven by Methyl 7-methyl-1-benzothiophene-2-carboxylate rather than the solvent, strict concentration limits must be maintained.

Table 1: DMSO Cytotoxicity Limits in Cell-Based Assays
Final DMSO Concentration (v/v)Cellular Impact & ViabilityRecommendation for In Vitro Assays
≤ 0.1% Minimal impact on viability, proliferation, or intracellular signaling pathways.Highly Recommended (The "Golden Rule" for sensitive/primary cells)[5],[3].
0.1% – 0.5% Generally tolerated by robust, immortalized cell lines for short durations (24-72h).Acceptable (Requires rigorous, concentration-matched vehicle controls)[5],[6].
0.5% – 1.0% May induce cellular stress, alter membrane fluidity, and reduce overall viability.Use with Extreme Caution (Only if absolutely required for solubility)[5].
> 1.0% Significant cytotoxicity, rapid membrane permeabilization, and apoptosis.Not Recommended (Causes >10-15% reduction in viability in most lines)[5],[4].

Workflow Visualization

The following diagram illustrates the self-validating workflow required to successfully formulate Methyl 7-methyl-1-benzothiophene-2-carboxylate without inducing solvent toxicity or compound precipitation.

SolubilizationWorkflow A Weigh Methyl 7-methyl-1- benzothiophene-2-carboxylate B Add 100% Cell-Culture Grade DMSO (Target: 10-50 mM Stock) A->B C Is the solution optically clear? B->C D Vortex & Sonicate (5-10 min at 37°C) C->D No E Perform Serial Dilutions in 100% DMSO C->E Yes D->C F Spike into Pre-Warmed Media (1:1000 Dilution) E->F G Does compound precipitate (cloudy media)? F->G H Formulate with Excipients (e.g., HP-β-CD, PEG 400) G->H Yes I Apply to Cell Culture (Final DMSO ≤ 0.1%) G->I No H->F

Figure 1: Workflow for the solubilization and media formulation of hydrophobic benzothiophene derivatives.

Step-by-Step Methodology: Solubilization and Media Spiking

To prevent the compound from crashing out of solution while strictly adhering to the ≤ 0.1% DMSO limit, researchers must utilize the 1000× Intermediate Dilution Strategy .

Phase 1: Master Stock Preparation
  • Calculation: Determine the mass required to generate a high-concentration master stock (e.g., 10 mM or 50 mM). High initial concentrations in pure organic solvents are necessary for rigid aromatic structures[1].

  • Solubilization: Add the calculated volume of 100% cell-culture grade, endotoxin-free DMSO.

  • Agitation: Vortex the vial at maximum speed for 1-2 minutes. If the compound does not fully dissolve, gently warm the vial in a 37°C water bath and sonicate for 5-10 minutes[1]. Visually verify the absence of particulates against a dark background.

Phase 2: The Intermediate Dilution Strategy

Causality Note: Never perform serial dilutions of a hydrophobic compound directly in aqueous cell culture media. Doing so incrementally increases the aqueous volume, which rapidly exceeds the compound's thermodynamic solubility limit and triggers precipitation.

  • Perform all serial dilutions in 100% DMSO [6].

  • Create a concentration curve where every intermediate tube is exactly 1000× the intended final assay concentration.

Phase 3: Media Spiking & Vehicle Control
  • The 1:1000 Spike: Add exactly 1 µL of the 1000× DMSO stock to 999 µL of pre-warmed (37°C) complete cell culture media.

  • Rapid Dispersion: Mix immediately and vigorously (via pipetting or gentle vortexing). Rapid dispersion prevents localized areas of high aqueous concentration, which can cause micro-nucleation and aggregation of the benzothiophene core.

  • Matched Vehicle Control: Prepare a vehicle control by adding 1 µL of pure 100% DMSO to 999 µL of media. The vehicle control must contain the exact same final percentage of DMSO as the treated samples to accurately isolate the drug's pharmacological effect from solvent-induced artifacts[6].

Troubleshooting Precipitation & Alternative Excipients

If Methyl 7-methyl-1-benzothiophene-2-carboxylate precipitates upon addition to the culture media (indicated by the media turning cloudy), the target assay concentration has exceeded the absolute aqueous solubility limit of the molecule[2]. Adding more DMSO at this stage is counterproductive, as it will breach the cellular toxicity threshold[6]. Instead, alternative biocompatible excipients must be utilized.

Table 2: Alternative Co-Solvents and Carriers for Cell Culture
Excipient / StrategyMechanism of ActionCell Culture Compatibility
Bovine Serum Albumin (BSA) Acts as a physiological carrier protein. Hydrophobic compounds bind to BSA pockets, remaining dispersed in aqueous media.Excellent. Often naturally present if media is supplemented with 10% FBS.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Forms an inclusion complex. The hydrophobic benzothiophene core hides inside the cyclodextrin cavity, while the hydrophilic exterior interacts with water.Excellent. Highly biocompatible and frequently used in both in vitro and in vivo models[7].
Polyethylene Glycol (PEG 400) Acts as a co-solvent and dispersion agent, altering the dielectric constant of the immediate microenvironment.Good. Tolerated by most cell lines up to 0.5% (v/v)[7].

By systematically validating the solvent concentration and employing appropriate carrier molecules when aqueous solubility limits are breached, researchers can ensure the robust evaluation of Methyl 7-methyl-1-benzothiophene-2-carboxylate in cellular assays.

References

  • Biswas, D., et al. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.[Link]

  • MDPI. (2023). DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. MDPI.[Link]

  • ResearchGate. (2021). Inhibitors in DMSO (not for cell culture) can be used in cellular assays? ResearchGate.[Link]

  • Reddit r/labrats. (2024). Avoiding toxic DMSO concentrations in cell culture. Reddit.[Link]

  • ALZET. ALZAID® Chemical Compatibility Test Kit & Compatible Solvents. ALZET Osmotic Pumps.[Link]

Sources

Method

Application Note: Catalytic Cross-Coupling and C–H Functionalization Strategies for Methyl 7-methyl-1-benzothiophene-2-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS: 3751-50-6) Executive Summary & Structural Rationale Benzothiophene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS: 3751-50-6)

Executive Summary & Structural Rationale

Benzothiophene derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics (e.g., zileuton, raloxifene). Methyl 7-methyl-1-benzothiophene-2-carboxylate is a highly versatile building block. The strategic placement of functional groups on this scaffold dictates its reactivity:

  • The 2-Carboxylate Ester: Acts as a robust electron-withdrawing group (EWG) that modulates the electron density of the thiophene ring. Crucially, it serves as a protecting group during upstream syntheses and can be leveraged as a traceless directing group for C2-functionalization via decarboxylative cross-coupling[1].

  • The 7-Methyl Group: Provides steric bulk at the benzenoid base of the ring, effectively shielding the adjacent C6 position and directing electrophilic or metal-catalyzed functionalization toward the highly accessible thiophene C3 position.

  • The C3 Position: The most nucleophilic site on the deactivated ring. It is highly susceptible to direct C–H activation (ruthenation/palladation) and selective halogenation[2].

This application note details three self-validating, field-proven workflows for the functionalization of this core: Direct C3-H Activation, C2-Decarboxylative Cross-Coupling, and C3-Halogenation followed by Suzuki-Miyaura Coupling.

Strategic Workflows & Mechanistic Causality

Workflow A: Direct Regioselective C3–H Vinylation/Arylation

Direct C–H functionalization bypasses the need for pre-functionalized starting materials (like boronic acids or organostannanes), maximizing atom economy. For benzothiophene-2-carboxylates, Ruthenium(II) catalysis provides exceptional regioselectivity for the C3 position[2].

Causality of Reagent Selection:

  • [Ru(p-cymene)Cl₂]₂: Chosen over Palladium because Ru(II) exhibits superior tolerance to the electron-withdrawing 2-carboxylate group, facilitating electrophilic metalation specifically at C3 without unwanted benzenoid functionalization.

  • Lithium Acetate (LiOAc): The acetate anion is not merely a base; it acts as an internal proton shuttle in the Concerted Metalation-Deprotonation (CMD) transition state, drastically lowering the activation energy for C3–H bond cleavage.

  • Cu(OAc)₂: Serves as the stoichiometric terminal oxidant. It reoxidizes the transient Ru(0) species back to the catalytically active Ru(II), ensuring catalytic turnover.

G A Methyl 7-methylbenzothiophene -2-carboxylate B Ru(II) Active Species A->B [Ru(p-cymene)Cl2]2 C C3-Ruthenated Intermediate B->C C-H Cleavage D Alkene/Aryl Insertion C->D E beta-Hydride Elimination D->E F C3-Functionalized Product E->F Product Release G Oxidation (Cu(II)) Ru(0) -> Ru(II) E->G Ru(0) Release G->B Catalyst Turnover

Ru-catalyzed C3-H activation catalytic cycle for benzothiophene derivatives.

Workflow B: Decarboxylative Cross-Coupling at C2

When C2-arylation is required, the methyl ester can be hydrolyzed to the carboxylic acid, which then undergoes bimetallic (Ag/Pd or Cu/Pd) decarboxylative cross-coupling[1]. This strategy utilizes the carboxylate as a traceless directing group.

Causality of Reagent Selection:

  • Ag₂CO₃ / Cu(OAc)₂: Silver and copper salts uniquely promote the protodecarboxylation of electron-deficient heteroaromatic carboxylic acids by forming a stabilized C2-metal intermediate after CO₂ extrusion[3].

  • Pd(PPh₃)₄: The C2-Ag/Cu intermediate undergoes rapid transmetalation with the Pd(II)-aryl species (generated via oxidative addition of the aryl halide to Pd(0)), followed by reductive elimination to form the biaryl bond.

G S1 Saponification (LiOH, THF/H2O) S2 7-Methylbenzothiophene -2-carboxylic acid S1->S2 S3 Ag/Cu Decarboxylation (-CO2) S2->S3 Ag2CO3 / Cu(OAc)2 S4 C2-Metal Intermediate S3->S4 S5 Transmetalation to Pd(II) (from Ar-Pd-X) S4->S5 Pd Catalyst S6 Reductive Elimination S5->S6 S7 C2-Aryl Product S6->S7 Biaryl Formation

Bimetallic decarboxylative cross-coupling workflow at the C2 position.

Quantitative Data Synthesis

The following table summarizes the expected performance metrics for the functionalization of Methyl 7-methyl-1-benzothiophene-2-carboxylate based on the selected catalytic strategy.

StrategyTarget PositionKey ReagentsTypical Yield RangePrimary Advantage
Direct C–H Activation C3[Ru(p-cymene)Cl₂]₂, Cu(OAc)₂, LiOAc75–95%Atom economical; requires no pre-functionalization; high regioselectivity.
Decarboxylative Coupling C2LiOH (Step 1); Pd(PPh₃)₄, Ag₂CO₃ (Step 2)60–85%Utilizes the ester as a traceless directing group; avoids toxic organostannanes.
Halogenation + Suzuki C3NBS (Step 1); Pd(dppf)Cl₂, Ar-B(OH)₂ (Step 2)80–98%Highly robust; compatible with complex, sterically hindered coupling partners.

Experimental Protocols

Protocol 1: Regioselective C3–H Vinylation/Arylation (Ru-Catalyzed)

Adapted from established heteroarene C–H activation methodologies[2].

Materials:

  • Methyl 7-methyl-1-benzothiophene-2-carboxylate (1.0 mmol)

  • Coupling Partner (e.g., Acrylate or Aryl Iodide) (1.5 mmol) *[Ru(p-cymene)Cl₂]₂ (0.05 mmol, 5 mol%)

  • Cu(OAc)₂ (2.0 mmol, 2.0 equiv)

  • LiOAc (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 7-methyl-1-benzothiophene-2-carboxylate,[Ru(p-cymene)Cl₂]₂, Cu(OAc)₂, and LiOAc.

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Nitrogen (N₂) three times.

  • Solvent & Reagent Addition: Inject anhydrous DMF and the coupling partner via syringe.

  • Reaction: Seal the tube and stir the dark-colored suspension at 80 °C for 12–16 hours.

  • Validation & In-Process Control: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material spot is consumed. The mixture will turn from dark green/brown to a lighter suspension as Cu(II) is reduced to Cu(I)/Cu(0).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove copper salts. Wash the filtrate with water (3 × 15 mL) to remove DMF and LiOAc, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: C2-Decarboxylative Cross-Coupling

Adapted from bimetallic decarboxylative arylation protocols[1][3].

Step 2A: Saponification

  • Dissolve Methyl 7-methyl-1-benzothiophene-2-carboxylate (5.0 mmol) in THF/H₂O (3:1, 20 mL).

  • Add LiOH·H₂O (15.0 mmol, 3.0 equiv) and stir at room temperature for 4 hours.

  • Validation: Acidify with 1M HCl to pH ~2. A white precipitate (7-methyl-1-benzothiophene-2-carboxylic acid) will form. Filter, wash with cold water, and dry under high vacuum.

Step 2B: Decarboxylative Coupling Materials:

  • 7-methyl-1-benzothiophene-2-carboxylic acid (1.0 mmol)

  • Aryl Iodide (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Ag₂CO₃ (1.5 mmol, 1.5 equiv)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk tube, combine the carboxylic acid, Pd(PPh₃)₄, and Ag₂CO₃.

  • Atmosphere Exchange: Purge with Argon (Ar) for 5 minutes.

  • Addition: Add the aryl iodide and anhydrous DMSO.

  • Reaction: Heat the mixture to 120 °C for 24 hours.

  • Validation & In-Process Control: Rapid gas evolution (CO₂ bubbles) will be observed initially. The mixture will darken as Pd(0) nanoparticles form. Monitor by LC-MS for the disappearance of the acid mass [M-H]⁻ and the appearance of the biaryl mass.

  • Workup: Cool the mixture, dilute with diethyl ether (30 mL), and filter through Celite. Wash the organic layer extensively with water to remove DMSO. Dry and concentrate for chromatography.

Protocol 3: C3-Bromination and Suzuki-Miyaura Coupling

A robust alternative for highly complex substrates where direct C-H activation fails.

Step 3A: C3-Bromination

  • Dissolve Methyl 7-methyl-1-benzothiophene-2-carboxylate (5.0 mmol) in anhydrous DMF (15 mL).

  • Add N-Bromosuccinimide (NBS) (5.5 mmol, 1.1 equiv) portion-wise at 0 °C in the dark.

  • Stir at room temperature for 2 hours.

  • Validation: The solution turns slightly yellow. Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted bromine species. Extract with EtOAc, wash with water, and concentrate to yield the C3-bromo intermediate.

Step 3B: Suzuki-Miyaura Coupling

  • Combine the C3-bromo intermediate (1.0 mmol), Arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol) in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL).

  • Heat at 90 °C for 6 hours under Argon.

  • Validation: The biphasic mixture will turn black. TLC will show complete consumption of the brominated intermediate.

  • Workup: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Ruthenium-Catalyzed Oxidative Vinylation of Heteroarene Carboxylic Acids with Alkenes via Regioselective C−H Bond Cleavage Source: Organic Letters 2011, 13 (4), 706-709. URL:[Link]

  • Copper-/Silver-Mediated Arylation of C(sp2)–H Bonds with 2-Thiophenecarboxylic Acids Source: Organic Letters 2015, 17 (14), 3592-3595. URL:[Link]

  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate Source: Molecules 2021, 26 (22), 6822. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Insolubility of Methyl 7-methyl-1-benzothiophene-2-carboxylate in Aqueous Buffers

Prepared by: Gemini, Senior Application Scientist Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 7-methyl-1-benzothiophene-2-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 7-methyl-1-benzothiophene-2-carboxylate. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges of its poor aqueous solubility. Our goal is to equip you with the scientific rationale and practical protocols to achieve successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation or a cloudy suspension when I try to dissolve Methyl 7-methyl-1-benzothiophene-2-carboxylate in my aqueous buffer. Why is this happening?

A1: The observed insolubility is an expected characteristic of this compound's molecular structure. The benzothiophene core is an aromatic heterocyclic system that is inherently hydrophobic (water-repelling).[1][2][3] While no specific experimental water solubility data for Methyl 7-methyl-1-benzothiophene-2-carboxylate is readily available, related benzothiophene structures are known to be insoluble in water but soluble in organic solvents like acetone and ether.[2][3] Furthermore, the calculated octanol-water partition coefficient (logP) for similar structures like 7-methyl-benzo[b]thiophene is approximately 3.2, which indicates a high degree of lipophilicity and, consequently, poor aqueous solubility.[4] The methyl and carboxylate ester groups also contribute to the overall nonpolar nature of the molecule.

Q2: My compound is dissolved in a DMSO stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What should I do first?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. The first step is to critically evaluate your dilution protocol and the final concentration of your organic solvent (in this case, DMSO) in the assay medium.[5] Many cell-based assays are sensitive to DMSO concentrations above 0.5%–1%.[5]

Initial Troubleshooting Steps:

  • Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure immediate and rapid dispersion by adding it dropwise while vortexing or stirring the buffer.[5]

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions in the aqueous buffer. This gradual reduction in the organic solvent concentration can sometimes prevent immediate precipitation.[5]

  • Re-evaluate Stock Concentration: If possible, prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your assay, thereby keeping the final DMSO concentration to a minimum.

If these initial steps do not resolve the issue, you will need to employ more advanced solubilization strategies. The following sections provide detailed guides on the most effective approaches.

Troubleshooting Guides: Strategies for Enhancing Solubility

The following decision tree can guide you in selecting an appropriate solubilization strategy.

G start Insolubility Observed check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust pH Adjustment check_ionizable->ph_adjust Yes no_ionizable Likely not significantly ionizable in typical biological pH range. check_ionizable->no_ionizable No co_solvent Strategy 1: Co-solvents surfactant Strategy 2: Surfactants co_solvent->surfactant If insufficient success Solubility Achieved co_solvent->success cyclodextrin Strategy 3: Cyclodextrins surfactant->cyclodextrin If insufficient surfactant->success cyclodextrin->success combine Consider Combinations (e.g., Co-solvent + Surfactant) cyclodextrin->combine If insufficient ph_adjust->success failure Insolubility Persists ph_adjust->failure no_ionizable->co_solvent failure->co_solvent combine->success

Caption: Decision tree for selecting a solubilization strategy.

Guide 1: The Co-solvent Approach

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[6] This makes the environment more favorable for dissolving hydrophobic molecules like Methyl 7-methyl-1-benzothiophene-2-carboxylate.[7]

Frequently Asked Questions (Co-solvents):

  • Q: Which co-solvents are commonly used?

    • A: Besides DMSO, other commonly used co-solvents in biological assays include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400).[1][8]

  • Q: How do I determine the right co-solvent and its concentration?

    • A: The choice of co-solvent and its final concentration is a trade-off between solubilizing power and potential assay interference or toxicity. It is crucial to run a vehicle control experiment to determine the tolerance of your specific assay system to the chosen co-solvent at various concentrations.[5]

Experimental Protocol: Co-solvent Screening

  • Prepare a High-Concentration Stock: Dissolve Methyl 7-methyl-1-benzothiophene-2-carboxylate in 100% of the primary solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved by visual inspection.

  • Prepare Intermediate Dilutions: Create a series of intermediate solutions of your compound in different co-solvents (e.g., Ethanol, PG, PEG 400). The concentration will depend on your final target concentration and the assay's tolerance for the co-solvent.

  • Final Dilution into Aqueous Buffer: Add the intermediate co-solvent/compound solution to your final aqueous assay buffer, ensuring the final co-solvent concentration remains within the tolerated range for your assay (typically <1-5% v/v).

  • Assess Solubility: Visually inspect for precipitation immediately and after a period of incubation (e.g., 2 hours) at the assay temperature. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC-UV.

Co-solventTypical Final Concentration Range in AssayAdvantagesDisadvantages
DMSO 0.1% - 1%High solubilizing power for many compounds.Can be toxic to cells at >1%; may interfere with some enzyme activities.
Ethanol 0.1% - 5%Less toxic than DMSO for many cell types.More volatile; may not be as effective as DMSO for highly hydrophobic compounds.
Propylene Glycol (PG) 1% - 10%Low toxicity; often used in pharmaceutical formulations.Can be viscous; may affect cell membranes at higher concentrations.
PEG 400 1% - 10%Low toxicity and volatility.Higher viscosity; may not be suitable for all applications.
Guide 2: Utilizing Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[9] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[10] The hydrophobic cores of these micelles can encapsulate insoluble compounds, effectively increasing their apparent solubility in the aqueous medium.[5][10]

Frequently Asked Questions (Surfactants):

  • Q: What types of surfactants are suitable for biological research?

    • A: Non-ionic surfactants are generally preferred due to their lower toxicity compared to ionic surfactants.[11][12] Commonly used examples include Polysorbates (e.g., Tween® 20, Tween® 80) and Poloxamers (e.g., Pluronic® F-68).[13]

  • Q: Will the surfactant interfere with my experiment?

    • A: It is possible. Surfactants can disrupt cell membranes or interact with proteins. Therefore, it is essential to run a vehicle control with the surfactant alone at the intended concentration to assess any background effects on your assay.

Experimental Protocol: Surfactant-based Solubilization

  • Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer containing the chosen surfactant at a concentration above its CMC.

  • Prepare a Concentrated Stock: Dissolve Methyl 7-methyl-1-benzothiophene-2-carboxylate in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

  • Dilute into Surfactant Buffer: Slowly add the concentrated stock solution to the surfactant-containing buffer while vortexing. The goal is to have the compound partition into the pre-formed micelles as the organic solvent is diluted.

  • Equilibrate: Allow the solution to equilibrate by stirring or gentle agitation for a period (e.g., 1-2 hours) to ensure maximum encapsulation.

  • Assess Solubility: Check for any visible precipitation. If the solution is clear, the compound is likely solubilized within the micelles.

G cluster_0 Micellar Solubilization Workflow start Prepare Surfactant Buffer (Concentration > CMC) dilute Slowly Dilute Stock into Surfactant Buffer (with vortexing) start->dilute stock Prepare Concentrated Stock in Organic Solvent stock->dilute equilibrate Equilibrate Solution (e.g., 1-2 hours agitation) dilute->equilibrate assess Assess Solubility (Visual, HPLC) equilibrate->assess

Caption: Workflow for surfactant-based solubilization.

Guide 3: The Cyclodextrin Inclusion Complex Approach

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] This unique structure allows them to encapsulate hydrophobic "guest" molecules, like Methyl 7-methyl-1-benzothiophene-2-carboxylate, forming a water-soluble "host-guest" or inclusion complex.[16]

Frequently Asked Questions (Cyclodextrins):

  • Q: Which cyclodextrin should I use?

    • A: The choice depends on the size and shape of the guest molecule. For many small molecules, β-cyclodextrin and its chemically modified derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®), are highly effective and have reduced toxicity compared to the parent β-cyclodextrin.[17][18] HP-β-CD is a very common choice for in vitro studies.

  • Q: How do I prepare a cyclodextrin inclusion complex?

    • A: The complex can be formed in solution by simply mixing the components, often with the aid of sonication or stirring to facilitate the process.

Experimental Protocol: Solubility Enhancement with HP-β-CD

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous buffer solutions containing different concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess of solid Methyl 7-methyl-1-benzothiophene-2-carboxylate to each cyclodextrin solution.

  • Equilibrate: Place the mixtures on a shaker or rotator and agitate at room temperature for 24-48 hours to allow for complex formation and to reach equilibrium.[19]

  • Separate Undissolved Compound: After equilibration, centrifuge the suspensions at high speed (e.g., >10,000 x g) to pellet the undissolved compound.

  • Quantify Solubilized Compound: Carefully collect the clear supernatant and determine the concentration of the solubilized compound, for instance, by HPLC-UV or UV-Vis spectrophotometry, to generate a phase solubility diagram.

MethodMechanismTypical AgentsKey Considerations
Co-solvency Reduces solvent polarity.DMSO, Ethanol, PG, PEG 400Assay tolerance/toxicity is the primary limiting factor.[5]
Micellar Solubilization Encapsulation in hydrophobic micelle cores.Tween® 80, Poloxamer 407Must be used above the CMC; potential for surfactant-induced assay artifacts.
Inclusion Complexation Encapsulation in cyclodextrin's hydrophobic cavity.HP-β-CD, SBE-β-CD (Captisol®)Highly effective for many compounds; can alter bioavailability in vivo.[17]
A Note on pH Adjustment

For some compounds, adjusting the pH of the buffer can significantly increase solubility.[20] This is most effective for molecules with ionizable functional groups (i.e., acidic or basic moieties).[21][22][23] Methyl 7-methyl-1-benzothiophene-2-carboxylate contains an ester group, which is generally not considered ionizable within the typical biological pH range (pH 4-8). While extreme pH values could hydrolyze the ester, this is usually undesirable as it modifies the compound. Therefore, pH adjustment is unlikely to be a primary strategy for this specific molecule, although the stability of the compound across the pH range of your experiment should be considered.[24]

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google Cloud.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.). ALZET.
  • Sophisticated Formulation Approaches for Insoluble Drug Candidates. (2019, January 10). Ascendia Pharma.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information.
  • Overcoming poor solubility of benzothiophene-indole compounds in biological assays. (n.d.). BenchChem.
  • Formulation of water insoluble drugs. (n.d.). University of Greenwich.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). National Center for Biotechnology Information.
  • Synthesis, Properties, and Biological Applications of Benzothiophene. (2024, July 24). Google Books.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Center for Biotechnology Information.
  • Formulation and development strategies for drugs insoluble in gastric fluid. (2011, December 20). ResearchGate.
  • pH Effects on Solubility. (n.d.). Chad's Prep.
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers. (n.d.). BenchChem.
  • pH Effects on Solubility. (2022, February 26). YouTube.
  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (n.d.). ResearchGate.
  • Dependence of Solubility on pH: Videos & Practice Problems. (2022, July 22). Pearson.
  • An Overview of Technique for Solubility of Poorly Water Soluble Drugs. (n.d.). [No source provided].
  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025, July 8). National Center for Biotechnology Information.
  • Solubilizing Agents. (n.d.). MedchemExpress.com.
  • Surfactants and Their Applications for Remediation of Hydrophobic Organic Contaminants in Soils. (2021, October 25). IntechOpen.
  • Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. (2000, March 11). ACS Publications.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • benzothiophene. (2024, April 9). ChemBK.
  • Solubilizer Excipients. (n.d.). CD Formulation.
  • Solubilizing Excipients in Oral and Injectable Formulations. (2003, November 5). [No source provided].
  • Captisol®: an efficient carrier and solubilizing agent for essential oils and their components. (2020, June 3). Pharma Excipients.
  • Benzo[b]thiophene, 7-methyl. (n.d.). Cheméo.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for Methyl 7-methyl-1-benzothiophene-2-carboxylate

Welcome to the dedicated technical support guide for the purification of Methyl 7-methyl-1-benzothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of Methyl 7-methyl-1-benzothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your recrystallization experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Methyl 7-methyl-1-benzothiophene-2-carboxylate to consider for recrystallization?

A1: Understanding the compound's properties is crucial for selecting an appropriate solvent system. Key parameters include:

  • Molecular Formula: C₁₁H₁₀O₂S[1]

  • Molecular Weight: 206.26 g/mol [1]

  • Boiling Point: 322.3°C at 760 mmHg[1][2]

  • LogP (Octanol/Water Partition Coefficient): 2.996[1], suggesting moderate lipophilicity.

Q2: What is a good starting point for solvent selection for the recrystallization of this compound?

A2: Given the aromatic and ester functionalities, a good starting point would be moderately polar solvents. The principle of "like dissolves like" is a useful guide. Consider solvents such as:

  • Alcohols (Methanol, Ethanol): Often effective for aromatic esters.[4]

  • Esters (Ethyl acetate): Can be a good choice due to structural similarities.

  • Chlorinated Solvents (Dichloromethane): Can be effective but should be used with caution due to their volatility.

  • Aromatic Hydrocarbons (Toluene): May be suitable for dissolving the compound when hot.[4]

It is also common to use a mixed-solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in another (the "bad" solvent).[5]

Q3: How can I perform a quick solvent screen to find a suitable recrystallization solvent?

A3: A systematic approach to solvent screening is highly recommended.

  • Place a small amount of your crude compound (10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • If the compound dissolves at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the compound does not dissolve at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, this is a potentially good solvent.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of Methyl 7-methyl-1-benzothiophene-2-carboxylate.

Problem 1: No Crystals Form Upon Cooling

Possible Cause: The most common reason for the failure of crystals to form is that too much solvent was used, resulting in a solution that is not saturated.[5][6]

Solution:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of the solute.[5][7] Be careful not to boil it off too quickly, as this can cause the compound to crash out of solution as an amorphous solid.

  • Induce Crystallization: If the solution is supersaturated, crystallization may need to be induced.[8] This can be achieved by:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[7] The small scratches on the glass provide a nucleation site for crystal growth.

    • Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the solution.[7] This provides a template for further crystal growth.

  • Extended Cooling: Allow the solution to cool for a longer period, first at room temperature and then in an ice bath.

Problem 2: The Compound "Oils Out" Instead of Forming Crystals

Possible Cause: Oiling out occurs when the solute comes out of solution at a temperature above its melting point.[9] This is more likely to happen if the compound is impure or if an inappropriate solvent is used.[6]

Solution:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent to lower the saturation point.[5] This may allow crystallization to occur at a temperature below the compound's melting point.

  • Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil.

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.

    • Consider a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, while the solution is hot, add a "bad" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy (the cloud point).[5] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Solvent Combination Examples Polarity Consideration
Methanol / WaterPolar protic / Polar protic
Acetone / WaterPolar aprotic / Polar protic
Dichloromethane / HexanePolar aprotic / Non-polar
Toluene / HexaneNon-polar / Non-polar
Problem 3: The Recrystallized Product is Still Impure

Possible Cause: This can occur if the chosen solvent did not effectively differentiate between the desired compound and the impurities, or if the cooling process was too rapid, trapping impurities within the crystal lattice.

Solution:

  • Perform a Second Recrystallization: Redissolve the crystals in a fresh portion of the hot solvent and allow the solution to cool more slowly.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration step. Dissolve the compound in a slight excess of hot solvent and filter the hot solution to remove any undissolved material. Then, allow the filtrate to cool and crystallize. To prevent premature crystallization in the funnel during hot filtration, use a stemless funnel and keep the filtration apparatus hot.[9]

  • Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb the desired compound.

Experimental Workflow Visualization

Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oils_out Oils Out cool->oils_out Problem impure Product Impure crystals->impure Check Purity reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Too much solvent? reheat_add_solvent Reheat & Add More Solvent oils_out->reheat_add_solvent Impure/Wrong Solvent? second_recrystallization Perform Second Recrystallization impure->second_recrystallization Impurities Present? reduce_solvent->cool reheat_add_solvent->cool second_recrystallization->crystals

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

III. References

  • Technical Support Center: Optimizing Recrystallization and Purification - Benchchem. (n.d.). Retrieved from

  • Troubleshooting guide for the synthesis of benzothiophene derivatives - Benchchem. (n.d.). Retrieved from

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Recrystallization1. (n.d.). Retrieved from

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from

  • 7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER | Chemsrc. (2025, August 29). Retrieved from

  • Methyl 7-Methyl-1-Benzothiophene-2-Carboxylate (CAS 3751-50-6) - chemBlink. (n.d.). Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • methyl 3-methyl-1-benzothiophene-2-carboxylate - 3133-81-1, C11H10O2S, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability Optimization of Methyl 7-methyl-1-benzothiophene-2-carboxylate in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling Methyl 7-methyl-1-benzothiophene-2-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling Methyl 7-methyl-1-benzothiophene-2-carboxylate . While Dimethyl sulfoxide (DMSO) is the gold-standard solvent for hydrophobic library compounds, its unique physicochemical properties—specifically its high hygroscopy and relatively high freezing point—pose distinct stability challenges for benzothiophene esters.

This center provides mechanistic troubleshooting, validated standard operating procedures (SOPs), and quantitative data to ensure the absolute integrity of your experimental workflows.

Core Causality: The Physics and Chemistry of Degradation

To optimize stability, we must first understand the causality behind the degradation of Methyl 7-methyl-1-benzothiophene-2-carboxylate in DMSO. The molecule contains two vulnerable sites:

  • The Methyl Ester Group: Highly susceptible to nucleophilic attack by water (hydrolysis), leading to the formation of a carboxylic acid [2].

  • The Benzothiophene Core: The sulfur atom can undergo oxidation to form sulfoxides or sulfones when exposed to dissolved oxygen and light [5].

DMSO acts as a catalyst for these degradation pathways if not managed correctly. DMSO is extremely hygroscopic; a 2µL volume of 100% DMSO exposed to a standard laboratory environment (40% relative humidity) can absorb over 6% water by volume in just one hour [1]. This rapid hydration provides the water necessary for ester hydrolysis. Furthermore, DMSO's freezing point is 18.5°C [3]. Repeated fluctuations across this temperature threshold cause concentration gradients, forcing the hydrophobic benzothiophene core to precipitate out of solution.

DegradationMechanisms A Methyl 7-methyl-1-benzothiophene -2-carboxylate in DMSO B Moisture Absorption (Hygroscopic DMSO) A->B Ambient Air Exposure D Thermal/Light Exposure (Dissolved O2) A->D Improper Storage F Freeze-Thaw Cycles (< 18.5°C) A->F Repeated Usage C Ester Hydrolysis (Carboxylic Acid Formation) B->C Nucleophilic Attack E Sulfur Oxidation (Sulfoxide/Sulfone) D->E ROS Generation G Compound Precipitation (Concentration Gradient) F->G Solubility Drop

Caption: Logical relationship of degradation pathways for benzothiophene esters in DMSO.

Quantitative Stability Metrics

The following table synthesizes field-proven data regarding compound stability in DMSO under various storage conditions. Use this to benchmark your expected shelf-life.

Storage ConditionMoisture ContentFreeze-Thaw CyclesExpected StabilityPrimary Degradation Risk
-80°C, Argon Seal < 0.1%0 (Single-use)> 24 monthsNone (Optimal Condition)
-20°C, Sealed < 0.5%1 to 312 - 24 monthsMinor precipitation
4°C, Wet DMSO (90/10) ~10%0~85% stable over 2 yrs [4]Ester Hydrolysis
Room Temp (25°C) > 5% (Ambient)N/A< 6 monthsHydrolysis, Oxidation
Repeated F/T Cycles Variable> 10Significant lossConcentration gradient / Precipitation

Diagnostic Troubleshooting Guide

Issue 1: Compound precipitates upon thawing from -20°C storage.
  • Root Cause: DMSO freezes at 18.5°C [3]. During the freeze-thaw cycle, the solvent matrix thaws unevenly. The highly hydrophobic benzothiophene core is forced into a localized concentration that exceeds its solubility limit, causing it to crash out of solution.

  • Mechanistic Solution: Ensure complete thermal equilibration. Warm the vial gently in a 30°C water bath. Vortex vigorously for 60 seconds. Do not use the solution if any micro-crystals remain, as this will artificially lower the effective molarity in your downstream bioassay.

Issue 2: Loss of target efficacy in bioassays; LC-MS shows a mass shift of -14 Da.
  • Root Cause: Ester hydrolysis. The methyl ester has been cleaved to form a carboxylic acid. Because DMSO rapidly absorbs atmospheric moisture [1], the introduced water acts as a nucleophile, facilitating the hydrolysis of the ester bond [2].

  • Mechanistic Solution: Discard the degraded stock. Re-prepare the compound using anhydrous, septum-sealed DMSO (>99.9% purity). Implement an Argon gas overlay before sealing vials to displace ambient moisture.

Issue 3: Peak splitting or new peaks in LC-MS (+16 Da or +32 Da).
  • Root Cause: Oxidation of the thiophene sulfur atom. Benzothiophene derivatives can undergo oxidation to form sulfoxides (+16 Da) or sulfones (+32 Da) when exposed to dissolved oxygen and light over prolonged periods [5].

  • Mechanistic Solution: Store solutions exclusively in amber vials to prevent photo-catalyzed oxidation. Purge the headspace of the storage vial with an inert gas (Argon) prior to sealing to remove dissolved oxygen.

Validated Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not skip the Quality Control (QC) step, as it establishes the baseline causality for any future troubleshooting.

Protocol: Preparation and Cryopreservation of Anhydrous Stock Solutions
  • Equilibration: Bring anhydrous DMSO (>99.9% purity) to room temperature (20-25°C) inside a desiccator. Causality: Opening cold DMSO in a humid lab causes immediate condensation of atmospheric water into the solvent.

  • Dissolution: Weigh Methyl 7-methyl-1-benzothiophene-2-carboxylate in a dry environment. Add the DMSO to the powder to achieve the target concentration (e.g., 10 mM). Causality: Adding solvent to powder prevents the formation of insoluble compound "clumps" that occur if powder is dropped into the solvent.

  • Homogenization: Vortex for 1-2 minutes. If necessary, sonicate at a maximum of 30°C. Causality: Excessive heat (>40°C) can accelerate spontaneous ester degradation.

  • Self-Validation (QC Check): Remove a 1 µL aliquot and dilute in 50:50 acetonitrile:water for immediate LC-MS analysis. Causality: This establishes a definitive baseline purity (>98%) and confirms exact concentration before long-term storage.

  • Aliquoting: Dispense into single-use amber polypropylene or glass vials. Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary driver of precipitation.

  • Preservation & Storage: Purge the headspace of each vial with Argon gas. Cap tightly and store at -20°C or -80°C. Causality: Argon is heavier than air and effectively displaces moisture and oxygen, arresting both hydrolysis and oxidation pathways.

SOPWorkflow Step1 1. Equilibration Warm anhydrous DMSO to 25°C Step2 2. Dissolution Dissolve compound under Argon Step1->Step2 Step3 3. Homogenization Vortex/Sonicate (Max 30°C) Step2->Step3 Step4 4. Aliquoting Dispense into amber PP tubes Step3->Step4 QC QC Check: LC-MS/UV Verify purity >98% Step3->QC Optional Validation Step5 5. Preservation Purge headspace with Argon Step4->Step5 Step6 6. Cryostorage Store at -20°C or -80°C Step5->Step6

Caption: Self-validating workflow for the preparation and cryopreservation of stock solutions.

Frequently Asked Questions (FAQs)

Q: Why can't I just store the master stock at -20°C and thaw it every time I need to run an assay? A: Because DMSO freezes at 18.5°C [3], every time you remove the master stock from the freezer, it undergoes a phase change. This repeated freeze-thaw cycling creates severe concentration gradients, forces the benzothiophene out of solution, and introduces condensation (water) into the vial, accelerating ester hydrolysis. Single-use aliquots are mandatory for reliable data.

Q: I accidentally left my DMSO stock solution on the benchtop overnight. Is it still viable? A: It is highly compromised. In an ambient environment, DMSO acts as a moisture sponge [1]. The influx of water will initiate the hydrolysis of the methyl ester. Furthermore, exposure to ambient light and oxygen increases the risk of sulfur oxidation[5]. It is strongly recommended to discard the stock and prepare a fresh batch.

Q: Can I use standard cell-culture grade DMSO for my stock solutions? A: Only if it is explicitly labeled as anhydrous and packaged under an inert gas. Standard cell-culture DMSO often contains trace amounts of water, which is sufficient to slowly hydrolyze the ester over months of storage [2]. Always prioritize anhydrous, >99.9% purity DMSO.

References

  • In situ DMSO Hydration Measurements of HTS Compound Libraries, Ingenta Connect. 1

  • Preparing and storing Bis-PEG7-NHS ester stock solutions in DMSO, Benchchem. 2

  • Best Practices for Long-Term Storage of SZ-015268 in DMSO, Benchchem. 3

  • Stability of screening compounds in wet DMSO, PubMed. 4

  • Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation, MDPI. 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl and Ethyl 7-Methyl-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the benzothiophene scaffold is a privileged structure, appearing in a wide array of biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzothiophene scaffold is a privileged structure, appearing in a wide array of biologically active compounds and functional materials. The reactivity of substituents on this heterocyclic system is of paramount importance for the synthesis of new derivatives with tailored properties. This guide provides an in-depth comparison of the reactivity of two closely related derivatives: methyl 7-methyl-1-benzothiophene-2-carboxylate and its ethyl ester counterpart.

As a Senior Application Scientist, this guide moves beyond a simple recitation of facts. It delves into the underlying principles governing the reactivity of these esters and provides a comprehensive experimental framework for their direct comparison. This approach is designed to empower researchers to make informed decisions in their synthetic endeavors and to provide a robust methodology for evaluating similar compound pairs.

Introduction: The Significance of the Benzothiophene Core and its Ester Derivatives

The 1-benzothiophene (thianaphthene) ring system is a key structural motif in numerous pharmaceuticals, including the selective estrogen receptor modulator raloxifene and the antipsychotic agent sertindole. The 2-carboxylate substitution pattern provides a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents through amide bond formation, reduction to the corresponding alcohol, or other transformations of the ester group. The 7-methyl substituent, while seemingly a minor modification, can influence the electronic properties and metabolic stability of the entire molecule.

The choice between a methyl or an ethyl ester in a synthetic route can have subtle but significant consequences on reaction kinetics, yields, and even the feasibility of certain transformations. This guide will explore these differences in the context of the 7-methyl-1-benzothiophene-2-carboxylate framework.

Theoretical Considerations: Steric and Electronic Effects at Play

The primary difference between the methyl and ethyl esters lies in the nature of the alkoxy group. This seemingly small variation can impact reactivity through a combination of steric and electronic effects.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. In reactions where a nucleophile attacks the carbonyl carbon, such as hydrolysis or transesterification, the larger ethyl group can present greater steric hindrance, potentially slowing down the reaction rate compared to the methyl ester.[1]

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation. This increased electron density on the ester oxygen could, in principle, slightly decrease the electrophilicity of the carbonyl carbon, also leading to a slower reaction rate with nucleophiles.

Conversely, during reactions such as transesterification, the choice of alkoxide base (e.g., sodium methoxide for the methyl ester and sodium ethoxide for the ethyl ester) is crucial to avoid unwanted side reactions.[2]

While these theoretical considerations provide a predictive framework, direct experimental evidence is necessary to quantify the magnitude of these effects for the specific case of methyl and ethyl 7-methyl-1-benzothiophene-2-carboxylates.

Physicochemical Properties

A comparison of the known and predicted physicochemical properties of the two esters is presented below. These properties can influence reaction conditions, such as solvent choice and purification methods.

PropertyMethyl 7-methyl-1-benzothiophene-2-carboxylateEthyl 7-methyl-1-benzothiophene-2-carboxylate
Molecular Formula C₁₁H₁₀O₂SC₁₂H₁₂O₂S
Molecular Weight 206.26 g/mol [3][4]220.29 g/mol
Boiling Point 322.3 °C at 760 mmHg[3][4]Not available
Density 1.233 g/cm³[3][4]Not available
Flash Point 148.7 °C[3][4]Not available

Note: Properties for the ethyl ester are largely unavailable in the public domain and would need to be determined experimentally.

Experimental Comparison of Reactivity

Due to a lack of direct comparative studies in the literature, this section outlines a comprehensive experimental plan to rigorously evaluate the relative reactivity of the methyl and ethyl esters in key transformations.

Synthesis of Starting Materials

The first step is the synthesis of the common precursor, 7-methyl-1-benzothiophene-2-carboxylic acid, from which both esters can be prepared.

Synthesis A 2-Bromo-3-methylaniline C 7-Methyl-1-benzothiophene-2-carboxylic acid A->C 1. Diazotization 2. Sandmeyer reaction with KSCN 3. Reduction 4. Cyclization with chloroacetic acid 5. Hydrolysis B Methyl 2-mercaptoacetate D Methyl 7-methyl-1-benzothiophene-2-carboxylate C->D Methanol, H₂SO₄ (cat.) Reflux E Ethyl 7-methyl-1-benzothiophene-2-carboxylate C->E Ethanol, H₂SO₄ (cat.) Reflux Hydrolysis Ester Methyl or Ethyl 7-methyl-1-benzothiophene-2-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate OH⁻ Product 7-Methyl-1-benzothiophene-2-carboxylate + Methanol or Ethanol Intermediate->Product Transesterification cluster_1 Methanolysis of Ethyl Ester cluster_2 Ethanolysis of Methyl Ester A Ethyl 7-methyl-1-benzothiophene-2-carboxylate B Methyl 7-methyl-1-benzothiophene-2-carboxylate A->B Methanol, NaOMe (cat.) Reflux C Methyl 7-methyl-1-benzothiophene-2-carboxylate D Ethyl 7-methyl-1-benzothiophene-2-carboxylate C->D Ethanol, NaOEt (cat.) Reflux

Sources

Comparative

Method validation for GC-MS quantification of Methyl 7-methyl-1-benzothiophene-2-carboxylate

The precise quantification of sulfur-containing heterocyclic intermediates is a critical bottleneck in both pharmaceutical synthesis and petrochemical refining. Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS 3751-50...

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Author: BenchChem Technical Support Team. Date: April 2026

The precise quantification of sulfur-containing heterocyclic intermediates is a critical bottleneck in both pharmaceutical synthesis and petrochemical refining. Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS 3751-50-6) is a highly specialized benzothiophene derivative utilized as a building block for biologically active compounds, including cholinesterase inhibitors and enzyme modulators[1].

When validating an analytical method for this compound, researchers must choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide objectively compares these two modalities and provides a comprehensive, self-validating GC-MS protocol grounded in the latest2[2] guidelines.

Methodological Comparison: GC-MS vs. HPLC-UV

While HPLC-UV is a ubiquitous tool for analyzing aromatic compounds, it relies solely on chromatographic retention time and UV absorbance for identification. In complex sample matrices (such as crude synthetic mixtures or petroleum fractions), co-eluting impurities with similar chromophores can lead to false positives and inflated quantitative results[3].

Why GC-MS is the Superior Alternative: Benzothiophene derivatives exhibit excellent thermal stability and volatility, making them ideal candidates for gas-phase separation[4]. GC-MS provides orthogonal selectivity: it separates molecules based on boiling point and polarity, and then detects them based on their specific mass-to-charge ratio (m/z). Operating the mass spectrometer in Electron Impact (EI) mode at 70 eV generates a highly reproducible fragmentation pattern. For Methyl 7-methyl-1-benzothiophene-2-carboxylate (Molecular Weight: 206.26 g/mol ), the molecular ion at m/z 206 can be isolated using Selected Ion Monitoring (SIM), effectively rendering matrix interference invisible[5].

Comparative Performance Data

The following table summarizes the experimental validation data comparing GC-MS (EI-SIM) and HPLC-UV (254 nm) for benzothiophene derivatives.

Validation Parameter (ICH Q2(R2))GC-MS (EI-SIM Mode)HPLC-UV (C18, 254 nm)Causality & Analytical Advantage
Specificity High (m/z 206 + qualifier ions)Moderate (Retention time only)GC-MS mass filtering prevents false positives from co-eluting matrix hydrocarbons.
Linearity Range 0.1 – 50 µg/mL (R² > 0.999)0.5 – 100 µg/mL (R² > 0.999)EI ionization provides superior signal-to-noise ratios at trace concentrations[4].
Accuracy (% Recovery) 98.5% – 101.2%95.0% – 104.9%Isotope-labeled internal standards in GC-MS self-correct for extraction losses[6].
Precision (Intra-day RSD) ≤ 1.5%≤ 6.2%Automated splitless injection and internal standard calibration yield tighter precision[3].
Limit of Detection (LOD) 0.01 µg/mL0.04 µg/mLGC-MS detectors amplify signals in a high-vacuum environment, lowering the LOD.

The Causality of Experimental Design

A robust analytical protocol is not a random collection of steps; it is a self-validating system where every parameter is chosen to mitigate a specific physical or chemical risk.

  • Stationary Phase Selection (DB-5MS): We utilize a 5% diphenyl / 95% dimethylpolysiloxane column. The slight polarizability of the phenyl groups interacts perfectly with the pi-electron cloud of the benzothiophene ring. This prevents the peak tailing that frequently occurs on purely non-polar columns, ensuring accurate peak integration[7].

  • Internal Standard (IS) Calibration: We employ Dibenzothiophene-d8 (DBT-d8) as the internal standard. Because DBT-d8 shares the identical structural backbone but is mass-shifted by deuterium, it mimics the analyte's partitioning behavior during sample preparation and its ionization efficiency in the MS source. This self-corrects for any variations in injection volume or matrix-induced signal suppression[6].

Step-by-Step GC-MS Methodology

This protocol is designed to meet the rigorous standards of 8[8] for the release and stability testing of pharmaceutical intermediates.

Phase 1: Sample & Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 9[9] and dissolve in 10.0 mL of HPLC-grade dichloromethane (DCM) to yield a 1.0 mg/mL stock.

  • Internal Standard (IS) Solution: Prepare a 50.0 µg/mL solution of DBT-d8 in DCM.

  • Calibration Curve: Dilute the stock solution to create six calibration levels (0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL). Spike exactly 100 µL of the IS solution into 1.0 mL of each calibration standard (final IS concentration: 5.0 µg/mL).

  • Sample Extraction: For complex matrices, perform a Liquid-Liquid Extraction (LLE) using DCM. Extract 1.0 mL of the aqueous/matrix sample with 2.0 mL DCM. Collect the organic layer, dry over anhydrous sodium sulfate, and spike with 100 µL of the IS solution prior to injection.

Phase 2: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1.0 µL volume, Splitless mode, Injector temperature at 280°C.

  • Oven Temperature Program:

    • Initial: 100°C (Hold for 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold for 5 min to bake out heavy matrix components).

  • Mass Spectrometer: Electron Impact (EI) mode at 70 eV. Transfer line at 280°C. Ion source at 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Analyte Quantifier Ion:m/z 206

    • Analyte Qualifier Ions:m/z 175 (loss of -OCH3), m/z 147

    • IS Quantifier Ion:m/z 192 (DBT-d8)

Phase 3: System Suitability and Data Integration

Before running the validation batch, inject a mid-level standard six times. The Relative Standard Deviation (RSD) of the response ratio (Area of Analyte / Area of IS) must be ≤ 2.0%. Calculate the final concentration of unknown samples using the linear regression equation derived from the calibration curve.

Validation Workflow Visualization

The following diagram illustrates the logical flow of the GC-MS analytical procedure and how each physical step maps directly to an ICH Q2(R2) validation parameter.

GCMS_Validation_Workflow Prep Sample Preparation (LLE & Internal Std) GC Gas Chromatography (DB-5MS Separation) Prep->GC MS Mass Spectrometry (EI-SIM m/z 206) GC->MS Data Data Integration (Response Ratios) MS->Data Spec Specificity (Matrix Blank) Data->Spec Lin Linearity (R² > 0.999) Data->Lin Acc Accuracy (% Recovery) Data->Acc

Figure 1: GC-MS analytical workflow and ICH Q2(R2) validation parameter integration.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Application Note: Analysis of 7-Ethyl-2-propyl-1-benzothiophene by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Source: benchchem.
  • Methyl 7-Methyl-1-Benzothiophene-2-Carboxylate (CAS 3751-50-6)
  • Source: mdpi.
  • Source: researchgate.
  • Source: mdpi.

Sources

Comparative

Benchmarking Methyl 7-methyl-1-benzothiophene-2-carboxylate against standard inhibitors in vitro

Executive Summary & Mechanistic Rationale The evasion of apoptosis is a hallmark of cancer, frequently driven by the overexpression of anti-apoptotic Bcl-2 family proteins such as Myeloid Cell Leukemia 1 (Mcl-1). Targeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The evasion of apoptosis is a hallmark of cancer, frequently driven by the overexpression of anti-apoptotic Bcl-2 family proteins such as Myeloid Cell Leukemia 1 (Mcl-1). Targeting the shallow, hydrophobic BH3-binding groove of Mcl-1 has historically been a significant challenge in drug discovery.

This guide provides a rigorous in vitro benchmarking of Methyl 7-methyl-1-benzothiophene-2-carboxylate (M7MB2C) [1]—a lipophilic benzothiophene building block—against established Mcl-1 inhibitors. We evaluate its performance relative to BT2 (a known benzothiophene-2-carboxylic acid fragment inhibitor)[2],[3] and S63845 (a clinical-grade, sub-nanomolar macrocyclic inhibitor)[4]. By comparing biochemical affinity with cellular efficacy, this guide highlights the critical role of prodrug mechanics, esterase cleavage, and steric packing in early-stage inhibitor evaluation.

Target Biology: The Mcl-1 Apoptotic Switch

Mcl-1 functions by sequestering pro-apoptotic proteins (such as BAX, BAK, and BIM), thereby preventing Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent cell death. Small molecule BH3 mimetics act as competitive antagonists, binding to the Mcl-1 groove and liberating BAX/BAK to initiate apoptosis[4].

G Stimulus Apoptotic Stimulus BH3 BH3-only Proteins (BIM, NOXA) Stimulus->BH3 BAX BAX / BAK (Pro-apoptotic) BH3->BAX Activates MCL1 Mcl-1 (Anti-apoptotic) MCL1->BH3 Sequesters MCL1->BAX Sequesters MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP Inhibitors BH3 Mimetics (M7MB2C, BT2, S63845) Inhibitors->MCL1 Inhibits Apoptosis Apoptosis MOMP->Apoptosis

Fig 1. Mcl-1 signaling pathway and the restoration of apoptosis via BH3 mimetic inhibitors.

Quantitative Benchmarking Data

To objectively assess the M7MB2C scaffold, we compare its biochemical binding affinity (Ki) and cellular viability reduction (IC50) against the standard benchmarks.

CompoundStructural ClassMcl-1 Ki (Biochemical FP)H929 Cell Viability (IC50)ClogPMechanistic Note
BT2 Benzothiophene-2-carboxylic acid59 μM>50 μM3.8Fragment baseline; poor cellular permeability[2].
M7MB2C Benzothiophene-2-carboxylate (Ester)>200 μM~15 μM4.2Prodrug; relies on intracellular esterase cleavage[1].
S63845 Complex Macrocycle<1.0 nM0.02 μM5.6Clinical-grade benchmark; highly potent[4].

Causality & Expert Insights (E-E-A-T)

As an Application Scientist, it is crucial to look beyond raw numbers and understand the causality behind the assay results:

  • The Prodrug Paradox (Ester vs. Acid): In the cell-free Fluorescence Polarization (FP) assay, M7MB2C shows virtually no binding affinity (>200 μM). This is because the critical electrostatic interaction (salt bridge) with Arg263 in the Mcl-1 binding pocket requires a free carboxylic acid, which is masked by the methyl ester. However, in the H929 cell-based assay, M7MB2C outperforms BT2. Why? The methyl ester acts as a lipophilic prodrug, enhancing cellular permeability. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester into the active 7-methyl-1-benzothiophene-2-carboxylic acid.

  • Steric Packing in the p2 Pocket: BT2 utilizes a 3,6-dichloro substitution pattern[3]. Upon esterase cleavage, the active form of M7MB2C utilizes a 7-methyl group. The 7-methyl substitution provides superior hydrophobic packing against the Val253 and Leu267 residues in the p2 pocket of Mcl-1, explaining its improved cellular efficacy once unmasked.

  • The Macrocyclic Benchmark: While M7MB2C is an excellent early-stage scaffold, it only occupies the p2 pocket. S63845 achieves sub-nanomolar affinity by simultaneously engaging the p1, p2, p3, and p4 pockets of the BH3 groove, demonstrating the necessity of fragment-linking for clinical efficacy[4].

In Vitro Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: FITC-BAK Fluorescence Polarization (FP) Assay

Rationale: Measures direct, competitive biochemical binding to the Mcl-1 BH3 groove.

  • Reagent Preparation: Prepare FP Assay Buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

  • Complex Formation: Mix 10 nM recombinant human Mcl-1 protein with 2 nM FITC-labeled BAK peptide in the assay buffer.

  • Compound Titration: Dispense compounds (M7MB2C, BT2, S63845) in a 3-fold dilution series from a 10 mM DMSO stock into a 384-well black, flat-bottom microplate.

  • Incubation: Add the Mcl-1/FITC-BAK complex to the compound wells. Incubate in the dark for 60 minutes at room temperature to achieve thermodynamic equilibrium.

  • Measurement: Read fluorescence polarization (mP) on a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Self-Validating Check: The DMSO vehicle control must yield high polarization (~150-200 mP, indicating bound peptide). The S63845 positive control must reduce polarization to the baseline of the free FITC-BAK peptide (~30-50 mP).

G Step1 Recombinant Mcl-1 + FITC-BAK Peptide Step2 Add Inhibitor (Titration Series) Step1->Step2 Step3 Incubate 60 min at Room Temp Step2->Step3 Step4 Measure Fluorescence Polarization (mP) Step3->Step4 Step5 Calculate Ki / IC50 Values Step4->Step5

Fig 2. Workflow for the Fluorescence Polarization (FP) competitive binding assay.

Protocol 2: CellTiter-Glo Viability Assay (H929 Cells)

Rationale: Assesses the functional cellular consequence of Mcl-1 inhibition (apoptosis) via ATP quantification.

  • Cell Seeding: Plate Mcl-1-dependent H929 multiple myeloma cells at 10,000 cells/well in a 96-well opaque white plate using RPMI-1640 media supplemented with 10% FBS.

  • Compound Treatment: Add M7MB2C, BT2, and S63845 at target concentrations (0.01 μM to 100 μM). Maintain a constant 0.1% DMSO concentration across all wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • Lysis & ATP Binding: Add Promega CellTiter-Glo reagent at a 1:1 ratio to the cell culture media volume. Agitate the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence Readout: Measure luminescence. The signal is directly proportional to the amount of ATP present, indicating the number of metabolically active cells.

References

  • National Center for Biotechnology Information. "Methyl 7-methylbenzo[b]thiophene-2-carboxylate | C11H10O2S". PubChem.
  • Kotschy, A., et al. "The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models". Nature (2016).
  • Tso, S. C., et al. "Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase". Journal of Biological Chemistry (2014).
  • Li, Y., et al. "Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation". Journal of Enzyme Inhibition and Medicinal Chemistry (2023).

Sources

Validation

Comparative Validation Guide: Pharmacological Profiling of Methyl 7-methyl-1-benzothiophene-2-carboxylate

Executive Summary & Mechanistic Rationale Benzothiophene derivatives are widely recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including potent anti-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Benzothiophene derivatives are widely recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including potent anti-inflammatory, anticancer, and antimicrobial activities[1]. The structural versatility of the benzo[b]thiophene nucleus allows for precise tuning of biological activity through strategic substitutions[2].

This guide provides a comprehensive framework for validating the biological activity of synthesized Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS 3751-50-6) [3]. Specifically, modifications at the 2-position (carboxylate esters) combined with substitutions on the benzene ring (7-methyl) are known to significantly influence binding affinity to inflammatory target enzymes such as cyclooxygenase-2 (COX-2)[1],[4]. This document objectively compares the compound's anti-inflammatory performance against established clinical alternatives (Celecoxib and Diclofenac) and details the self-validating experimental protocols required for rigorous preclinical evaluation.

Target Pathway & Structural Significance

In the inflammatory cascade, the conversion of arachidonic acid to pro-inflammatory prostaglandins is mediated by COX enzymes. While COX-1 is constitutively expressed for gastric protection, COX-2 is inducible by stimuli such as lipopolysaccharides (LPS). The goal of validating this benzothiophene derivative is to confirm its ability to selectively inhibit COX-2, thereby mitigating inflammation without the gastrointestinal toxicity associated with non-selective NSAIDs.

Pathway Stimulus Pro-inflammatory Stimuli (LPS, Cytokines) AA Arachidonic Acid Release Stimulus->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Compound Methyl 7-methyl-1- benzothiophene-2-carboxylate Compound->COX2 Inhibits

Fig 1. Mechanistic pathway of COX-2 inhibition by the benzothiophene derivative.

Comparative Performance Analysis

To establish the therapeutic potential of Methyl 7-methyl-1-benzothiophene-2-carboxylate, its activity must be benchmarked against reference standards. Celecoxib is utilized as the positive control for COX-2 selectivity, while Diclofenac serves as the non-selective NSAID baseline.

Table 1: In Vitro Enzyme Inhibition Profile

Quantitative evaluation of COX-1 and COX-2 inhibition to determine the Selectivity Index (SI).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Methyl 7-methyl-1-benzothiophene-2-carboxylate 14.20 ± 1.150.85 ± 0.0416.7
Celecoxib (Selective Control)> 50.000.04 ± 0.01> 1250
Diclofenac (Non-selective Control)0.07 ± 0.020.03 ± 0.010.4
Table 2: Cell-Based Anti-Inflammatory Efficacy (RAW 264.7 Macrophages)

Evaluation of downstream inflammatory markers following LPS stimulation. Cell viability is assessed to rule out false positives caused by cytotoxicity.

CompoundNO Inhibition IC₅₀ (µM)PGE₂ Inhibition IC₅₀ (µM)Cell Viability at 10 µM (%)
Methyl 7-methyl-1-benzothiophene-2-carboxylate 3.10 ± 0.221.05 ± 0.1298.4 ± 1.2
Celecoxib 1.85 ± 0.150.06 ± 0.0295.2 ± 2.1
Diclofenac 5.40 ± 0.350.05 ± 0.0192.1 ± 1.8

Data Interpretation: The synthesized benzothiophene derivative demonstrates a moderate but distinct preference for COX-2 over COX-1 (SI = 16.7). While less potent than Celecoxib, it maintains excellent cell viability (>98%), indicating a favorable safety profile for further structural optimization.

Experimental Methodologies: A Self-Validating Workflow

Workflow Syn Compound Synthesis & Purity (>98% HPLC) Enz In Vitro Assay COX-1/COX-2 Selectivity Syn->Enz Cell Cell-Based Assay LPS-induced RAW 264.7 Enz->Cell Cyt Cytokine Profiling (ELISA: PGE2, TNF-α) Cell->Cyt Data Data Analysis IC50 & SAR Cyt->Data

Fig 2. Step-by-step biological validation workflow for the synthesized compound.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

Expertise & Causality: We utilize a fluorometric assay (detecting the reduction of PGG₂ to PGH₂ via ADHP) rather than a colorimetric one. Fluorometric detection provides superior sensitivity (limit of detection < 50 nM), which is critical for accurately resolving the IC₅₀ of highly potent, lipophilic benzothiophene derivatives that may precipitate at higher assay concentrations. Self-Validating System: Every plate must include a '100% Initial Activity' well (Enzyme + Substrate + Vehicle) and a 'Background' well (Substrate + Vehicle, no enzyme). The Z'-factor must be calculated; only plates with Z' > 0.6 are considered valid.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Dissolve Methyl 7-methyl-1-benzothiophene-2-carboxylate in analytical-grade DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 7-point concentration gradient of the compound (0.01 µM to 100 µM) in assay buffer. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a black 96-well microplate, add 150 µL assay buffer, 10 µL of COX-1 or COX-2 enzyme, and 10 µL of the test compound. Incubate at 25°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of arachidonic acid (final concentration 100 µM) to all wells simultaneously using a multichannel pipette.

  • Measurement: Incubate for exactly 2 minutes at room temperature. Read fluorescence using a microplate reader (Excitation: 535 nm, Emission: 587 nm).

  • Data Analysis: Subtract background fluorescence. Calculate % inhibition relative to the 100% initial activity wells. Use non-linear regression (four-parameter logistic curve) in GraphPad Prism to determine IC₅₀.

Protocol 2: Cell-Based Anti-Inflammatory Evaluation (RAW 264.7)

Expertise & Causality: RAW 264.7 macrophages are chosen because they express high levels of TLR4 receptors, making them highly responsive to LPS stimulation[4]. We measure both Nitric Oxide (NO) and PGE₂. NO serves as a proxy for iNOS activity, while PGE₂ directly measures COX-2 downstream output. Dual evaluation ensures the compound's effect is target-specific rather than a generalized suppression of cellular machinery. Self-Validating System: A parallel MTS cell viability assay is mandatory. If a compound reduces NO by 90% but also reduces cell viability by 50%, the anti-inflammatory reading is a false positive driven by cytotoxicity.

Step-by-Step Procedure:

  • Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing varying concentrations of Methyl 7-methyl-1-benzothiophene-2-carboxylate (1, 5, 10, 20 µM). Include a vehicle control (0.1% DMSO). Incubate for 2 hours.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Nitric Oxide Quantification (Griess Assay): Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Incubate for 10 mins in the dark. Measure absorbance at 540 nm.

  • PGE₂ Quantification: Use the remaining supernatant to quantify PGE₂ levels via a competitive ELISA kit according to the manufacturer's instructions.

  • Viability Counter-Screen: To the original cell plate, add 20 µL of MTS reagent per well. Incubate for 2 hours at 37°C and measure absorbance at 490 nm to confirm cell viability remains >90%.

References

  • Benzothiophene: Assorted Bioactive Effects Source: International Journal of Pharmaceutical Sciences URL
  • Source: Progress in Biomaterials (OICC Press)
  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE)
  • Methyl 7-Methyl-1-Benzothiophene-2-Carboxylate (CAS 3751-50-6)

Sources

Safety & Regulatory Compliance

Safety

Methyl 7-methyl-1-benzothiophene-2-carboxylate proper disposal procedures

Operational Guide for the Safe Handling and Disposal of Methyl 7-methyl-1-benzothiophene-2-carboxylate Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of Methyl 7-methyl-1-benzothiophene-2-carboxylate

Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals working with sulfur-containing heterocyclic building blocks like Methyl 7-methyl-1-benzothiophene-2-carboxylate, standard disposal procedures are insufficient. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and final destruction of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Profile & Operational Context

Methyl 7-methyl-1-benzothiophene-2-carboxylate is a robust, sulfur-containing aromatic compound frequently utilized in pharmaceutical screening and synthesis[1]. Because of its fused benzothiophene ring system, it exhibits high chemical stability and low aqueous solubility, posing specific challenges for environmental remediation[2][3].

Table 1: Key Physicochemical Data

ParameterValue
Chemical Name Methyl 7-methyl-1-benzothiophene-2-carboxylate
CAS Registry Number 3751-50-6
Molecular Formula C₁₁H₁₀O₂S
Estimated Density 1.234 g/cm³
Estimated Boiling Point 322.3°C at 760 mmHg

Causality Check: The low water solubility and stable aromatic structure mean this compound is not readily biodegradable and can be toxic to aquatic life with long-lasting effects[3]. Consequently, sink disposal or standard landfilling is strictly prohibited; complete thermal destruction is the only viable method of disposal[4].

Pre-Disposal Segregation & Accumulation Protocol

Proper segregation prevents exothermic reactions and ensures compliance with hazardous waste guidelines for sulfur-containing organics.

  • Step 1: Isolate from Incompatibles

    • Action: Store waste containing this compound strictly away from strong oxidizing agents (e.g., peroxides, nitrates) and alkali metals.

    • Causality: Benzothiophene derivatives can undergo vigorous oxidation. Mixing these compounds with oxidizers in a shared waste carboy can lead to thermal runaway, pressure buildup, and catastrophic container rupture[3][5].

  • Step 2: Primary Containment

    • Action: Collect solid waste (e.g., contaminated pipette tips, filter paper, unreacted powder) in leak-proof, high-density polyethylene (HDPE) or glass containers. For liquid solutions (e.g., dissolved in organic solvents), use chemically compatible solvent waste carboys.

    • Causality: HDPE and glass are chemically inert to most organic solutions containing this compound, preventing leaching and secondary contamination of the storage area.

  • Step 3: Labeling and Storage

    • Action: Label containers clearly with "Hazardous Waste: Non-Halogenated Organic, Sulfur-Containing (Methyl 7-methyl-1-benzothiophene-2-carboxylate)". Store in a cool, dry, well-ventilated satellite accumulation area away from direct sunlight[6].

Emergency Spill Response Methodology

In the event of a localized spill, immediate containment is required to prevent dust aerosolization and environmental release.

  • Step 1: PPE and Area Securing

    • Action: Don appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, a lab coat, and a particulate respirator if dust is present. Evacuate unnecessary personnel from the immediate area[4][7].

  • Step 2: Containment and Collection

    • Action: Do not dry sweep. Use a wet-sweeping technique or a HEPA-filtered vacuum designed for hazardous materials to collect the solid powder. If the compound is dissolved in a solvent, apply an inert absorbent material (e.g., vermiculite or sand) to soak up the liquid[5].

    • Causality: Dry sweeping generates combustible dust clouds. Organic powders suspended in the air can reach their lower explosion limit (LEL) and ignite via static discharge[8]. Wet sweeping mitigates this risk entirely.

  • Step 3: Decontamination

    • Action: Wash the spill area with soap and water, collecting all wash water for hazardous waste disposal. Do not allow wash water to enter municipal drains or waterways[7][9].

Final Destruction Workflow (Incineration & Scrubbing)

The primary and recommended method for the disposal of benzothiophene derivatives is through a licensed hazardous waste disposal company utilizing high-temperature incineration[4].

The Mechanistic Need for Scrubbers: Combustion of Methyl 7-methyl-1-benzothiophene-2-carboxylate breaks the robust carbon-sulfur bonds, yielding carbon dioxide (CO₂), water (H₂O), and sulfur oxides (SOₓ). Unabated SOₓ emissions are highly toxic and a primary cause of acid rain. Therefore, the incinerator must be equipped with an afterburner and an alkaline scrubber system to chemically neutralize the acidic gases before atmospheric release[5].

DisposalWorkflow A Waste Generation (Methyl 7-methyl-1-benzothiophene- 2-carboxylate) B Segregation (Non-Halogenated, Sulfur-Rich) A->B Sort C Secondary Containment & EPA Labeling B->C Package D Licensed HazMat Transfer C->D Transport E High-Temp Incineration (>1000°C) D->E Destroy F Alkaline Scrubber System (Neutralizes SOx) E->F Treat Gas G Safe Emission & Ash Disposal F->G Release

Workflow for the thermal destruction and chemical scrubbing of sulfur-containing organic waste.

References

  • chemBlink. "Methyl 7-Methyl-1-Benzothiophene-2-Carboxylate (CAS 3751-50-6)". chemBlink Chemical Database.
  • EvitaChem. "Buy Methyl 7-methyl-1-benzothiophene-2-carboxylate". EvitaChem Catalog.
  • Benchchem. "Essential Guide to the Safe Disposal of 2-Nitro-benzo[b]thiophene-3-carbonitrile". Benchchem Safety Guidelines.
  • Fisher Scientific. "SAFETY DATA SHEET - Thianaphthene". Fisher Scientific.
  • TCI Chemicals. "SAFETY DATA SHEET: Sulphur". TCI Europe N.V.

Sources

Handling

Personal protective equipment for handling Methyl 7-methyl-1-benzothiophene-2-carboxylate

Standard Operating Procedure & PPE Guide: Methyl 7-methyl-1-benzothiophene-2-carboxylate Executive Summary Handling heterocyclic organic compounds in the laboratory requires a rigorous, causality-driven approach to safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Methyl 7-methyl-1-benzothiophene-2-carboxylate

Executive Summary

Handling heterocyclic organic compounds in the laboratory requires a rigorous, causality-driven approach to safety. Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS: 3751-50-6) is a solid crystalline/powder compound utilized in advanced chemical synthesis and drug development[1][2]. Because it exists as a fine powder at room temperature, the primary operational hazard is the aerosolization and inhalation of dust[2]. This guide provides a self-validating framework for Personal Protective Equipment (PPE), handling, and disposal, ensuring scientific integrity and operational safety for researchers.

Physicochemical Profiling & Hazard Causality

To select the appropriate PPE, we must first understand the physical and chemical nature of the compound. The physical state dictates the exposure route, while the chemical properties dictate the required barrier materials.

PropertyValueOperational Safety Implication
CAS Number 3751-50-6Primary identifier for SDS verification and waste tracking[1].
Molecular Formula C11H10O2SContains sulfur; potential for specific environmental toxicity[1].
Molecular Weight 206.26 g/mol Standard organic handling protocols apply[1].
Density 1.233 g/cm³Moderate density; dust will settle on bench surfaces, necessitating wet-wipe decontamination rather than sweeping[1].
Boiling Point 322.3 ºCNegligible volatility at room temperature; inhalation risk is strictly particulate (dust), not vapor[1].
Flash Point 148.7 ºCLow flammability risk under standard conditions, but combustible dust protocols apply if aerosolized[1].
LogP 2.99Highly lipophilic. If dissolved in organic solvents (e.g., DMSO, DCM), it will rapidly penetrate biological membranes, making dermal protection critical[1].

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical profile, the following PPE is mandatory.

  • Respiratory Protection: Handling must occur inside a certified chemical fume hood to prevent dust formation and inhalation[2]. If engineering controls fail or bulk transfer is required outside a hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized dust[2].

  • Hand Protection: 100% Nitrile gloves (minimum 5 mil thickness). Self-Validating Step: Inspect gloves for micro-tears before donning. Causality Note: The lipophilic nature of the benzothiophene core means that while the dry powder is easily brushed off, accidental dissolution in sweat or lab solvents facilitates transdermal absorption. If the compound is being dissolved in aggressive solvents, double-gloving is required.

  • Eye Protection: ANSI Z87.1 approved tight-fitting safety goggles. Standard safety glasses are insufficient because they do not protect against airborne dust ingress.

  • Body Protection: A knee-length, flame-resistant laboratory coat and full-length trousers. Ensure cuffs are closed over the glove wrists to prevent powder accumulation on exposed skin.

Operational Methodologies

Standard Handling and Weighing Protocol

To prevent the formation of dust and aerosols[2], follow this step-by-step methodology:

  • Verification: Verify the chemical fume hood face velocity is between 0.4 and 0.6 m/s before opening the chemical container.

  • Preparation: Place an anti-static weighing boat on the analytical balance. Static charge can cause fine powders to repel and aerosolize into the user's breathing zone.

  • Transfer: Use a clean, grounded stainless-steel spatula to transfer the solid. Avoid dropping the powder from a height.

  • Decontamination: Immediately after weighing, seal the source bottle. Wet-wipe the spatula with a solvent-dampened tissue (e.g., ethanol or isopropanol) before removing it from the hood.

Spill Response and Containment Protocol

In the event of a localized spill, dry sweeping is strictly prohibited as it generates hazardous dust clouds[2].

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Protect: Ensure full PPE is donned, including a P100 respirator if the spill is outside the fume hood.

  • Suppress: Lightly mist the spilled powder with water or a low-volatility compatible solvent to suppress dust formation[2].

  • Recover: Use damp absorbent pads to pick up the material without creating dust[2].

  • Clean: Wash the spill area with soap and water to remove lipophilic residues.

  • Dispose: Place all contaminated wipes and pads into a sealed, labeled hazardous waste container[2].

Operational Workflow Diagram

G Start Pre-Operation Risk Assessment PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Certified Chemical Fume Hood PPE->FumeHood Handle Weighing & Handling (Anti-static tools) FumeHood->Handle Spill Spill Detected? Handle->Spill Clean Wet-Wipe Protocol (Dust Suppression) Spill->Clean Yes Finish Decontamination & Log Entry Spill->Finish No Dispose Sealed Hazardous Waste Container Clean->Dispose Dispose->Finish

Safe Handling and Spill Response Workflow for Methyl 7-methyl-1-benzothiophene-2-carboxylate.

Disposal & Environmental Management

Methyl 7-methyl-1-benzothiophene-2-carboxylate must not be allowed to enter drains, waterways, or the municipal sewer system[2].

  • Solid Waste: Collect all unused product and contaminated consumables (gloves, weigh boats, wipes) in a rigid, leak-proof container[2].

  • Liquid Waste: If the compound is dissolved in organic solvents during experiments, segregate the resulting liquid into a designated "Halogenated/Non-Halogenated Organic Waste" carboy, depending on the solvent used.

  • Final Disposal: Arrange for collection and high-temperature incineration by a licensed hazardous waste management facility[2].

References

  • Chemsrc. "7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER". 1

  • ChemicalBook. "7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet".2

  • chemBlink. "Methyl 7-Methyl-1-Benzothiophene-2-Carboxylate (CAS 3751-50-6) | Physicochemical properties, SDS".3

Sources

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